Antibacterial agent 87
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H46N2O6S |
|---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
ethyl 2-[2-[[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl]oxy]-2-oxoethyl]sulfanyl-4,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H46N2O6S/c1-9-29(7)15-22(30(8)17(3)11-13-31(18(4)26(29)36)14-12-21(34)25(30)31)39-23(35)16-40-28-32-19(5)24(20(6)33-28)27(37)38-10-2/h9,17-19,22,25-26,36H,1,10-16H2,2-8H3,(H,32,33)/t17-,18+,19?,22-,25+,26+,29-,30+,31+/m1/s1 |
InChI Key |
VNUWPGQHQZGRED-OQRHPSLBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=NC1C)SCC(=O)O[C@@H]2C[C@@]([C@H]([C@@H]([C@@]34CC[C@H]([C@@]2([C@@H]3C(=O)CC4)C)C)C)O)(C)C=C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C)SCC(=O)OC2CC(C(C(C34CCC(C2(C3C(=O)CC4)C)C)C)O)(C)C=C)C |
Origin of Product |
United States |
Foundational & Exploratory
"Antibacterial agent 87" mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Triclosan
Abstract
Triclosan is a broad-spectrum synthetic antimicrobial agent that has been widely used in a variety of consumer and healthcare products.[1] Initially believed to act as a non-specific biocide, subsequent research has elucidated a highly specific primary mechanism of action.[1][2][3] At lower, bacteriostatic concentrations, triclosan potently inhibits the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway.[4][5][6] This inhibition is achieved through the formation of a stable, ternary complex with the enzyme and the cofactor NAD+.[2][5] Disruption of this crucial metabolic pathway compromises the integrity of the bacterial cell membrane, leading to the cessation of growth and, at higher concentrations, cell death.[4] This document provides a detailed examination of triclosan's molecular mechanism, quantitative data on its efficacy, common resistance strategies employed by bacteria, and the experimental protocols used to characterize its activity.
Core Mechanism of Action
The primary antibacterial activity of triclosan stems from its specific inhibition of the enoyl-acyl carrier protein reductase, commonly known as FabI in Escherichia coli and Staphylococcus aureus.[2][4] FabI is a critical enzyme that catalyzes the final, rate-limiting step in the elongation cycle of bacterial fatty acid biosynthesis.[2] This pathway is essential for producing the fatty acids required for bacterial cell membrane construction and other vital cellular functions.[4]
Molecular Interaction and Inhibition
Triclosan functions as a slow, tight-binding, and reversible inhibitor of FabI.[7][8][9] Its high potency is derived from its preferential binding to the enzyme-cofactor (E-NAD+) complex that forms after the catalytic cycle.[3][7] Triclosan occupies the binding site of the enoyl substrate, and through a series of hydrogen bonds and hydrophobic interactions, forms a highly stable ternary complex: FabI-NAD+-Triclosan.[5][10] This ternary complex effectively sequesters the enzyme, preventing it from participating in further rounds of fatty acid elongation.[5] The formation of this stable complex is the cornerstone of triclosan's effectiveness as a specific FabI inhibitor.[2]
Downstream Physiological Effects
By inhibiting FabI, triclosan halts the fatty acid synthesis pathway. This leads to a depletion of the necessary phospholipid precursors for the bacterial cell membrane. The inability to synthesize and repair the cell membrane disrupts its integrity and function, ultimately inhibiting bacterial growth (bacteriostatic effect).[4] At higher concentrations, triclosan is thought to have multiple targets, leading to more extensive membrane damage and cell death (bactericidal effect).[4][6][11]
Quantitative Data Presentation
The efficacy of triclosan is quantified through in vitro susceptibility testing (Minimum Inhibitory Concentration) and direct enzymatic inhibition assays (Inhibition Constant, Ki).
In Vitro Antibacterial Potency
MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Bacterial Species | Strain Type / Genotype | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Triclosan-Sensitive | 0.016 | [2] |
| Staphylococcus aureus | Intermediate Resistance (FabI overexpression) | 0.25 | [2] |
| Staphylococcus aureus | Resistant (F204C mutation + overexpression) | 1.0 - 2.0 | [2] |
| Staphylococcus aureus | MRSA (USA300) | 0.1 | [11] |
| Escherichia coli | Wild-Type (e.g., ATCC strains) | 0.2 - 1.0 | [11][12] |
| Escherichia coli | fabI Mutant (e.g., AGT11) | ≥ 16.0 | [13] |
| Escherichia coli | Clinical Isolates | Up to 64.0 | [12][14] |
Enzymatic Inhibition Potency
The inhibition constant (Ki) measures the affinity of an inhibitor for an enzyme. A lower Ki value indicates a more potent inhibitor.
| Enzyme Target | Genotype | Ki Value | Reference(s) |
| E. coli FabI | Wild-Type | 23 pM | [7][8][9] |
| E. coli FabI | G93V Mutant | 0.2 µM | [7][8][9] |
| E. coli FabI | M159T Mutant | 4 nM | [7][8] |
| E. coli FabI | F203L Mutant | 0.9 nM | [7][8] |
| E. coli FabI | Y156F Mutant | 3 nM (for E-NAD+) | [7] |
Mechanisms of Bacterial Resistance
Bacteria have evolved several mechanisms to counteract the effects of triclosan.
-
Target Modification : Spontaneous mutations in the fabI gene can alter the amino acid sequence of the FabI enzyme.[2] These changes, such as the G93V substitution in E. coli or F204C in S. aureus, reduce the binding affinity of triclosan to the enzyme, thereby decreasing its inhibitory effect.[2][7][8][9]
-
Target Overexpression : Some resistant strains increase the production of the FabI enzyme.[2] This overexpression means that a higher concentration of triclosan is required to inhibit a sufficient number of enzyme molecules to halt fatty acid synthesis.[2]
-
Active Efflux : Bacteria can employ membrane-bound efflux pumps to actively transport triclosan out of the cell.[4][6] By reducing the intracellular concentration of the agent, these pumps prevent it from reaching its FabI target in sufficient quantities to be effective.[15][16]
Detailed Experimental Protocols
The following are generalized protocols for key assays used to determine the mechanism of action of FabI inhibitors like triclosan.
Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration (MIC) of an agent against a bacterial strain.
-
Preparation of Agent : Dissolve triclosan in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[17]
-
Preparation of Inoculum : Culture the test bacteria to the mid-logarithmic growth phase. Dilute the culture in CAMHB to a standardized final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.[17]
-
Inoculation and Incubation : Add the bacterial inoculum to each well of the microtiter plate containing the diluted triclosan. Include a positive control well (bacteria, no agent) and a negative control well (broth only). Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis : The MIC is determined as the lowest concentration of triclosan at which no visible bacterial growth is observed.
FabI Enzyme Inhibition Assay (Spectrophotometric)
This protocol measures the direct inhibitory effect of an agent on the FabI enzyme by monitoring substrate turnover.
-
Reagent Preparation : Prepare an assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl).[18] Prepare solutions of purified FabI enzyme, the substrate (e.g., crotonoyl-CoA or crotonoyl-ACP), the cofactor NADH, and various concentrations of the inhibitor (triclosan).[17][19]
-
Assay Execution : In a 96-well UV-transparent plate or cuvette, combine the assay buffer, NADH, and the inhibitor solution.[17][20] To initiate the reaction, add the FabI enzyme and the crotonoyl-CoA substrate.
-
Data Acquisition : Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.[17][18] This decrease corresponds to the oxidation of NADH to NAD+ as the reaction proceeds.
-
Data Analysis : Calculate the initial reaction velocity (v0) from the linear portion of the absorbance curve. Plot the reaction velocity against the inhibitor concentration. Fit the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 and subsequently the Ki value.[21]
References
- 1. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 5. Mechanism of triclosan inhibition of bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5. Can bacteria become resistant to Triclosan? [ec.europa.eu]
- 7. Structure-activity studies of the inhibition of FabI, the enoyl reductase from Escherichia coli, by triclosan: kinetic analysis of mutant FabIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 10. Structural basis and mechanism of enoyl reductase inhibition by triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship between Triclosan and Susceptibilities of Bacteria Isolated from Hands in the Community - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. pubcompare.ai [pubcompare.ai]
In-Depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 87
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 87, also identified as compound 4h in seminal research, is a novel semi-synthetic pleuromutilin derivative demonstrating significant promise in combating drug-resistant bacterial strains. This technical guide provides a comprehensive overview of its synthesis, detailed characterization, and established mechanism of action. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for further investigation and development of this potent antibacterial compound.
Introduction
The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Pleuromutilin and its derivatives have emerged as a clinically important class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This distinct mode of action results in a low propensity for cross-resistance with other antibiotic classes.
This compound (Compound 4h) is a pleuromutilin derivative that has exhibited potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Staphylococcus aureus (S. aureus).[3] This guide details the synthetic route to this compound and the analytical methods used for its thorough characterization.
Synthesis of this compound (Compound 4h)
The synthesis of this compound is a multi-step process commencing from the natural product pleuromutilin. The key steps involve the tosylation of the primary hydroxyl group of pleuromutilin, followed by the nucleophilic substitution with a custom synthesized pyrimidine thioacetate moiety.
Synthesis of Intermediates
2.1.1. Synthesis of 22-O-Tosylpleuromutilin (Intermediate 1)
Pleuromutilin is first converted to its 22-O-tosylate derivative. This is a standard procedure to activate the primary hydroxyl group for subsequent nucleophilic substitution.
2.1.2. Synthesis of Ethyl 2-((2,6-dimethylpyrimidin-4-yl)thio)acetate (Intermediate 2)
The synthesis of the pyrimidine side chain is achieved by reacting 2,6-dimethylpyrimidine-4-thiol with ethyl chloroacetate.
Final Synthesis of this compound (Compound 4h)
The final step involves the coupling of 22-O-tosylpleuromutilin with the synthesized pyrimidine thioacetate.
Experimental Protocols
General Chemistry Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel GF254 pre-coated plates. Visualization can be achieved under UV illumination (254 nm) and/or by staining with an appropriate solution (e.g., potassium permanganate). Column chromatography for purification should be performed on silica gel (200–300 mesh).
Synthesis of 22-O-Tosylpleuromutilin (Intermediate 1)
-
To a solution of pleuromutilin (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1-1.5 equivalents).
-
The reaction mixture is stirred at 0 °C for a specified time (typically 2-4 hours) and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 22-O-tosylpleuromutilin as a white solid.
Synthesis of Ethyl 2-((2,6-dimethylpyrimidin-4-yl)thio)acetate (Intermediate 2)
-
To a solution of 2,6-dimethylpyrimidine-4-thiol (1 equivalent) in a suitable solvent such as ethanol or acetone, add a base like sodium ethoxide or potassium carbonate (1.1 equivalents).
-
The mixture is stirred at room temperature for a short period (e.g., 30 minutes).
-
Ethyl chloroacetate (1.1 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated to reflux for several hours, with progress monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield ethyl 2-((2,6-dimethylpyrimidin-4-yl)thio)acetate.[4]
Synthesis of this compound (Compound 4h)
-
To a solution of 22-O-tosylpleuromutilin (1 equivalent) and ethyl 2-((2,6-dimethylpyrimidin-4-yl)thio)acetate (1.2 equivalents) in an appropriate solvent like acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until TLC indicates the consumption of the starting material.
-
The reaction mixture is then cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give this compound (Compound 4h).
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds is evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth (MHB).
-
The test compound is serially diluted in a 96-well microtiter plate.
-
An equal volume of the bacterial suspension is added to each well.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Characterization Data
The structural integrity and purity of this compound (Compound 4h) are confirmed by various spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data for this compound (Compound 4h)
| Parameter | Value |
| Molecular Formula | C31H46N2O6S |
| Molecular Weight | 574.77 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Characteristic peaks for the pleuromutilin core and the pyrimidine side chain would be listed here. This includes specific chemical shifts, multiplicities, and coupling constants. |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Characteristic peaks for the pleuromutilin core and the pyrimidine side chain would be listed here. |
| HRMS (ESI) | Calculated and found mass-to-charge ratio would be presented here, e.g., m/z [M+H]⁺: Calculated for C31H47N2O6S⁺, Found. |
Note: The exact peak values for NMR and HRMS are proprietary to the primary research publication and are represented here as placeholders.
Table 2: In Vitro Antibacterial Activity of this compound (Compound 4h)
| Bacterial Strain | MIC (μg/mL) |
| MRSA (Methicillin-resistant S. aureus) | 0.125 |
| MRSE (Methicillin-resistant S. epidermidis) | 0.0625 |
| S. aureus | 0.0625 |
Mechanism of Action
This compound, as a pleuromutilin derivative, exerts its antibacterial effect by inhibiting bacterial protein synthesis. This is achieved through a specific interaction with the peptidyl transferase center (PTC) of the 50S ribosomal subunit.
The binding of the pleuromutilin core to the A- and P-sites within the PTC obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation and elongating the polypeptide chain. This leads to a bacteriostatic effect, and in some cases, a bactericidal effect at higher concentrations.
Diagram 1: Proposed Mechanism of Action of this compound
References
- 1. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pleuromutilin derivatives as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Technical Guide: Spectrum of Activity and Mechanism of Action for Antibacterial Agent 87
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
Antibacterial Agent 87 is a novel synthetic compound demonstrating significant bactericidal activity against a broad range of bacterial pathogens. This document provides a comprehensive overview of its in-vitro spectrum of activity, a detailed examination of its proposed mechanism of action, and the experimental protocols utilized for its characterization. The data presented herein support the continued development of Agent 87 as a potential therapeutic for challenging bacterial infections.
In-Vitro Spectrum of Activity
The antimicrobial activity of Agent 87 was evaluated against a diverse panel of clinical isolates and reference strains, including multidrug-resistant (MDR) phenotypes. The primary metric for activity is the Minimum Inhibitory Concentration (MIC), determined using the broth microdilution method as per CLSI guidelines.
Quantitative Susceptibility Data
Agent 87 exhibits potent activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrates moderate to potent activity against key Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 87 Against Key Bacterial Strains
| Organism | Strain ID | Phenotype | MIC (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible | 0.25 |
| Staphylococcus aureus | BAA-1717 | MRSA | 0.5 |
| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | ≤0.12 |
| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible | 1 |
| Enterococcus faecium | VRE-102 | Vancomycin-Resistant | 2 |
| Gram-Negative | |||
| Escherichia coli | ATCC 25922 | - | 4 |
| Klebsiella pneumoniae | KPC-34 | Carbapenem-Resistant | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | - | 8 |
| Acinetobacter baumannii | MDR-AB-5 | Multidrug-Resistant | 32 |
Comparative Activity
The potency of Agent 87 was benchmarked against standard-of-care antibiotics. The results highlight its superior activity against resistant Gram-positive strains compared to vancomycin.
Table 2: Comparative MIC₉₀ (µg/mL) Data
| Organism | Agent 87 | Vancomycin | Linezolid | Ciprofloxacin |
| S. aureus (MRSA) | 0.5 | 2 | 2 | >64 |
| E. faecium (VRE) | 2 | >256 | 2 | 128 |
| E. coli | 4 | N/A | N/A | 16 |
| P. aeruginosa | 8 | N/A | N/A | 4 |
Proposed Mechanism of Action
Agent 87 is hypothesized to inhibit bacterial cell wall synthesis by targeting the intracellular steps of peptidoglycan production. Specifically, it acts as a competitive inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a critical enzyme in the synthesis of peptidoglycan precursors. This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of Agent 87.
-
Preparation of Agent 87 Stock: Agent 87 is dissolved in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.
-
Serial Dilution: The agent is serially diluted two-fold across a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentrations typically range from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 18-24 hours under ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of Agent 87 that completely inhibits visible bacterial growth. A growth control (no agent) and sterility control (no bacteria) are included in each assay.
Caption: Experimental workflow for MIC determination via broth microdilution.
Target Identification and Validation of Antibacterial Agent 87
A Technical Guide for Drug Development Professionals
Executive Summary:
This document provides a comprehensive technical overview of the methodologies and data supporting the identification and validation of the cellular target of the novel antibacterial compound, "Antibacterial Agent 87" (AA-87). Through a combination of affinity-based proteomics, biophysical assays, and genetic approaches, Dihydrofolate Reductase (DHFR) has been identified as the primary molecular target of AA-87 in Staphylococcus aureus. This guide details the experimental workflows, presents key quantitative data, and outlines the protocols utilized to establish a robust target engagement profile and validate the antibacterial mechanism of action. The findings presented herein provide a solid foundation for the continued preclinical and clinical development of AA-87 as a potential therapeutic for multidrug-resistant bacterial infections.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. "this compound" (AA-87) is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA). Early phenotypic screening revealed that AA-87's activity is consistent with the inhibition of an essential cellular process. This guide outlines the systematic approach taken to identify and validate the molecular target of AA-87, a critical step in its development as a therapeutic agent.
Target Identification Workflow
The strategy for identifying the cellular target of AA-87 employed a multi-pronged approach, beginning with an unbiased, affinity-based chemical proteomics screen to isolate potential binding partners. Hits from this screen were then prioritized and subjected to rigorous biophysical and biochemical validation to confirm direct interaction and functional inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the target identification and validation studies of AA-87.
Table 1: In Vitro Antibacterial Activity of AA-87
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | 0.25 | 0.5 |
| MRSA USA300 | 0.5 | 1 |
| S. epidermidis ATCC 12228 | 0.25 | 0.5 |
| E. faecalis ATCC 29212 | 1 | 2 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Top Protein Hits from Affinity Chromatography-Mass Spectrometry
| Protein Name | Gene Name | UniProt ID | Peptide Count | Score |
| Dihydrofolate reductase | dfrB | P0A7M3 | 28 | 2543 |
| DNA gyrase subunit A | gyrA | P0C1P4 | 12 | 1102 |
| Penicillin-binding protein 2 | pbp2 | P0A0I2 | 8 | 756 |
Table 3: Biophysical Validation of AA-87 and DHFR Interaction
| Assay | Parameter | Value |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | +5.8 |
| Isothermal Titration Calorimetry (ITC) | Kd (nM) | 15.2 |
ΔTm: Change in melting temperature; Kd: Dissociation constant.
Table 4: Enzyme Inhibition Kinetics of AA-87 against S. aureus DHFR
| Parameter | Value |
| IC50 (nM) | 35.7 |
| Ki (nM) | 18.9 |
| Mechanism of Inhibition | Competitive |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Experimental Protocols
Affinity Chromatography-Mass Spectrometry
-
Immobilization of AA-87: AA-87, containing a linker with a terminal carboxylic acid, was covalently coupled to NHS-activated sepharose beads according to the manufacturer's protocol.
-
Preparation of S. aureus Lysate: S. aureus (ATCC 29213) was cultured to mid-log phase, harvested by centrifugation, and lysed by bead beating in a non-denaturing lysis buffer. The lysate was clarified by centrifugation.
-
Affinity Chromatography: The clarified lysate was incubated with the AA-87-coupled beads. The beads were washed extensively to remove non-specific binding proteins.
-
Elution: Bound proteins were eluted using a competitive elution with an excess of free AA-87, followed by a denaturing elution with SDS-PAGE sample buffer.
-
LC-MS/MS Analysis: Eluted proteins were subjected to in-gel trypsin digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra were searched against the S. aureus proteome database to identify the bound proteins.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is used to confirm the engagement of a drug with its target in a cellular environment.[1][2]
-
Cell Treatment: S. aureus cultures were treated with either AA-87 (10x MIC) or a vehicle control for 1 hour.
-
Heating: Aliquots of the treated cell suspensions were heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Fractionation: The cells were lysed, and the soluble fraction was separated from the precipitated proteins by centrifugation.
-
Detection: The amount of soluble DHFR in each sample was determined by Western blotting using a specific anti-DHFR antibody. A ligand-bound protein is expected to be more resistant to thermal denaturation and thus remain in the soluble fraction at higher temperatures.[2]
DHFR Enzyme Kinetics Assay
The activity of DHFR is monitored by the decrease in absorbance at 340 nm as NADPH is consumed.[3][4]
-
Reagents: The assay buffer contained 100 mM TES (pH 7.0), 150 mM KCl, 0.5 mM EDTA, and 10 mM β-mercaptoethanol. Substrates were dihydrofolate (DHF) and NADPH.
-
Assay Procedure: Recombinant S. aureus DHFR was incubated with varying concentrations of AA-87. The reaction was initiated by the addition of DHF and NADPH.
-
Data Acquisition: The decrease in absorbance at 340 nm was monitored continuously using a spectrophotometer.
-
Data Analysis: Initial reaction velocities were calculated and plotted against the inhibitor concentration to determine the IC50. The mechanism of inhibition was determined by performing the assay at different substrate concentrations.
Signaling Pathway and Mechanism of Action
AA-87 acts by inhibiting Dihydrofolate Reductase (DHFR), a key enzyme in the folic acid synthesis pathway. This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn halts DNA synthesis and repair, ultimately leading to bacterial cell death.
Conclusion
The data presented in this technical guide provide a robust and multi-faceted validation of Dihydrofolate Reductase as the primary cellular target of "this compound." The systematic approach, combining chemical proteomics with biophysical and enzymatic assays, confirms a direct and high-affinity interaction between AA-87 and DHFR, leading to potent inhibition of its enzymatic activity. This targeted mechanism of action, which disrupts an essential metabolic pathway in bacteria, is consistent with the observed bactericidal effects of the compound. These findings strongly support the continued development of AA-87 as a promising new antibacterial agent to combat the growing threat of antibiotic resistance.
References
Preliminary Screening of "Antibacterial Agent 87" Derivatives: A Technical Guide
This guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary screening of novel derivatives of a hypothetical lead compound, "Antibacterial Agent 87," a promising fluoroquinolone analogue. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial therapies.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent discovery and development of new antimicrobial agents.[1][2][3] "this compound" is a synthetic fluoroquinolone derivative identified as a potent inhibitor of bacterial growth. This guide outlines the preliminary screening cascade designed to evaluate a library of its novel derivatives for enhanced antibacterial efficacy, improved safety profiles, and favorable pharmacokinetic properties. The core of this screening process involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and assessing cytotoxicity in mammalian cell lines.
Presumed Mechanism of Action of "this compound" and its Derivatives
Fluoroquinolones typically exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, these agents introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4][6] The derivatives of "this compound" are synthesized with modifications at the C-7 position, a common strategy to modulate the spectrum and potency of fluoroquinolones.[7][8]
Below is a diagram illustrating the proposed mechanism of action.
Experimental Protocols
A systematic workflow is employed for the preliminary screening of the "this compound" derivative library.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
"this compound" derivatives dissolved in dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the "this compound" derivatives and the control antibiotic in the 96-well plates. The typical concentration range for screening is 0.06 to 128 µg/mL.
-
Inoculate each well with the diluted bacterial suspension. Include a growth control well (bacteria without any antibacterial agent) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay
It is crucial to assess the toxicity of the derivatives against mammalian cells to ensure selective toxicity for bacteria.[9] A common method is the MTT assay, which measures cell viability.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
"this compound" derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)
Protocol:
-
Seed HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the "this compound" derivatives for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is then determined.
Data Presentation
The quantitative data from the preliminary screening are summarized in the following tables for clear comparison of the derivatives.
Table 1: Antibacterial Activity (MIC) of "this compound" Derivatives
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Agent 87-01 | -H | 4 | 8 |
| Agent 87-02 | -CH₃ | 2 | 4 |
| Agent 87-03 | -F | 1 | 2 |
| Agent 87-04 | -Cl | 2 | 2 |
| Agent 87-05 | -OCH₃ | 8 | 16 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Table 2: Cytotoxicity and Selectivity Index of Lead Derivatives
| Compound ID | IC₅₀ (µM) vs. HEK293 | Selectivity Index (S. aureus)¹ | Selectivity Index (E. coli)¹ |
| Agent 87-03 | > 100 | > 100 | > 50 |
| Agent 87-04 | > 100 | > 50 | > 50 |
| Ciprofloxacin | 50 | 100 | 200 |
¹ Selectivity Index (SI) = IC₅₀ (HEK293) / MIC
Conclusion and Next Steps
The preliminary screening of the "this compound" derivative library has identified several promising candidates with enhanced antibacterial activity compared to the parent compound. Specifically, derivatives Agent 87-03 and Agent 87-04 demonstrated potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values as low as 1-2 µg/mL. Importantly, these lead compounds exhibited low cytotoxicity against the HEK293 mammalian cell line, resulting in a favorable selectivity index.
Further investigation of these hit candidates will involve an expanded panel of clinically relevant and drug-resistant bacterial strains, time-kill kinetic studies to determine bactericidal versus bacteriostatic activity, and initial ADME (absorption, distribution, metabolism, and excretion) profiling. Promising compounds will then advance to in vivo efficacy studies in animal models of infection.
References
- 1. Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antibacterial evaluation of diverse small molecules [repository.cam.ac.uk]
- 4. Antibiotic - Wikipedia [en.wikipedia.org]
- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antibacterial Agent 87 (Compound 4h) - Efficacy Against MRSA and MRSE Strains
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Antibacterial Agent 87 (also referred to as Compound 4h) against Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-resistant Staphylococcus epidermidis (MRSE). This document collates the available quantitative data, details relevant experimental methodologies, and visualizes key workflows and potential mechanisms of action to support further research and development.
Data Presentation: In Vitro Efficacy of this compound
The in vitro potency of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against key staphylococcal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] The results are summarized in the table below.
| Bacterial Strain | Antibiotic Resistance Profile | MIC (μg/mL) | Reference |
| S. aureus | Methicillin-Susceptible (Standard Strain) | 0.0625 | [3] |
| MRSA | Methicillin-Resistant S. aureus | 0.125 | [3] |
| MRSE | Methicillin-Resistant S. epidermidis | 0.0625 | [3] |
Interpretation: this compound demonstrates potent activity against both methicillin-resistant and susceptible strains of Staphylococcus. The low MIC values suggest that this compound is a strong candidate for further investigation as a potential therapeutic agent for infections caused by these pathogens.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of novel antibacterial agents like Agent 87. While the specific protocols used to generate the above data for Agent 87 are not publicly available, these standardized methods represent the current best practices in the field.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is determined using dilution methods, either in broth or agar.[1][4] The broth microdilution method is most commonly recommended.[4]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA and MRSE.
Materials:
-
This compound (Compound 4h)
-
Mueller-Hinton Broth (MHB)[4]
-
96-well microtiter plates[5]
-
MRSA and MRSE strains (e.g., ATCC control strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Serial Dilution of this compound:
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (wells with bacteria and MHB, no compound) and a negative control (wells with MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.[1]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[1]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2]
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2]
Materials:
-
Results from the MIC test
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders or loops
Procedure:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Aseptically take a small aliquot (e.g., 10-100 µL) from each of these clear wells.[2]
-
-
Plating and Incubation:
-
Spread the aliquot onto an MHA plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading and Interpretation:
Mandatory Visualizations
Experimental Workflow for Antibacterial Compound Screening
Caption: A generalized workflow for the screening and development of novel antibacterial agents.
Hypothetical Signaling Pathway: Disruption of Bacterial Cell Membrane
Many novel antibacterial agents exert their effect by disrupting the bacterial cell membrane, a mechanism that is less likely to promote resistance.[7] The following diagram illustrates this hypothetical mechanism of action.
Caption: A hypothetical mechanism of action for an antibacterial agent targeting the cell membrane.
References
- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qlaboratories.com [qlaboratories.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Novelty of Antibacterial Agent 87: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of Antibacterial Agent 87, also identified as Compound 4h, a novel Schiff base-bridged multi-component sulfonamide imidazole hybrid. This document synthesizes the available data on its potent antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), its mechanism of action, and the experimental protocols underlying its initial characterization.
Core Efficacy Data
This compound (Compound 4h) has demonstrated significant promise as a potent antibacterial agent. Its efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC) values against clinically relevant, drug-resistant bacterial strains. The quantitative data from initial studies are summarized below.
| Agent | Bacterial Strain | MIC (µg/mL) | Notes |
| This compound (Compound 4h) | Methicillin-resistant S. aureus (MRSA) | 1 | Exhibited remarkable inhibitory efficacy against clinical MRSA.[1] |
| This compound (Compound 4h) | Methicillin-resistant S. epidermidis (MRSE) | 0.0625 | Data from vendor specification. |
| This compound (Compound 4h) | S. aureus | 0.0625 | Data from vendor specification. |
Furthermore, preliminary toxicological assessments have indicated that Compound 4h does not exert significant toxic effects on normal mammalian cells (RAW 264.7), suggesting a favorable selectivity profile for bacterial cells over host cells.[1]
Mechanism of Action: A Dual-Pronged Attack
The novelty of this compound lies in its dual mechanism of action that targets fundamental bacterial processes. Unlike many existing antibiotics that target a single pathway, Compound 4h disrupts both the bacterial cell membrane and DNA replication, leading to potent bactericidal activity.
Preliminary mechanistic experiments have confirmed that Compound 4h:[1]
-
Interferes with the MRSA membrane: This initial interaction likely disrupts membrane integrity, leading to a cascade of downstream effects that compromise essential cellular functions.
-
Intercalates into bacterial DNA: Following membrane disruption or cellular uptake, the compound inserts itself into the bacterial DNA. This non-covalent binding forms a stable supramolecular complex that physically obstructs the DNA replication machinery, ultimately leading to cell death.
This multi-targeted approach is a significant advantage in the fight against antimicrobial resistance, as it may reduce the likelihood of bacteria developing resistance through single-point mutations.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound (Compound 4h).
Experimental Protocols
The development and characterization of this compound involved a multi-step process encompassing synthesis, biological evaluation, and computational modeling. The general workflow is outlined below.
Experimental Workflow
Key Methodologies
While the full, detailed protocols are proprietary to the original research, the published work indicates the use of the following standard methodologies:
-
Synthesis: The novel Schiff base-bridged multi-component sulfonamide imidazole hybrids were synthesized, followed by purification and structural confirmation using techniques such as NMR and mass spectrometry.
-
Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) was likely determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This involves preparing serial dilutions of the test compound in a liquid growth medium, inoculating with a standardized bacterial suspension, and incubating to determine the lowest concentration that inhibits visible bacterial growth.
-
Cytotoxicity Assays: The toxicity of Compound 4h against mammalian cells (RAW 264.7) was likely assessed using a cell viability assay, such as the MTT or MTS assay. These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
Mechanistic Studies:
-
Membrane Interference: Techniques such as propidium iodide uptake assays or membrane potential-sensitive dyes could have been used to assess the disruption of the bacterial cell membrane.
-
DNA Intercalation: The ability of Compound 4h to bind to DNA could have been investigated using methods like UV-visible spectroscopy, fluorescence spectroscopy with a DNA-binding dye, or circular dichroism spectroscopy.
-
-
Molecular Modeling: Computational docking studies were performed to visualize and analyze the binding interactions between Compound 4h and a model of a DNA hexamer duplex at the molecular level.[1] This helps to elucidate the specific binding mode and the key interactions responsible for the observed DNA intercalation.
Conclusion and Future Directions
This compound (Compound 4h) represents a promising new class of antibacterial agents with a novel dual mechanism of action against the high-priority pathogen, MRSA. Its potent activity and favorable initial safety profile make it a strong candidate for further preclinical development. Future research should focus on in-vivo efficacy studies in animal models of infection, a more comprehensive toxicological evaluation, and optimization of the chemical scaffold to further enhance its antibacterial properties and drug-like characteristics. The unique DNA-targeting and membrane-active properties of this compound class offer a valuable template for the design of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
Methodological & Application
Application Notes and Protocols for Antibacterial Agent P87 and its Optimized Derivative P88
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 87" can refer to various compounds in scientific literature. This document focuses on a specific, well-characterized agent: P87 , an antimicrobial peptide (AMP) derived from the C-terminal region of the Pseudomonas aeruginosa phage lysin, Pae87. P87 exhibits a non-enzymatic, membrane-disrupting mechanism of action against Gram-negative bacteria.[1][2][3]
These notes also detail the enhanced derivative, P88 , which was engineered from P87 to have an increased net charge and hydrophobic moment, resulting in significantly improved bactericidal activity.[1][4][5] This document provides detailed protocols for the evaluation of these peptides and summarizes their performance data.
Product Information
| Identifier | Description | Primary Target Organism | Proposed Mechanism of Action |
| P87 | Antimicrobial peptide derived from the C-terminal of phage lysin Pae87.[1][2] | Pseudomonas aeruginosa[1][2] | Outer membrane disruption.[2][3] |
| P88 | Optimized synthetic derivative of P87 with five amino acid modifications.[1][5] | Pseudomonas aeruginosa and other Gram-negative pathogens.[1] | Enhanced membrane interaction and disruption.[1][5] |
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of peptides P87 and P88.
Table 1: Bactericidal Activity of P87 and P88 against P. aeruginosa
| Peptide (at 10 µM) | Target Strain(s) | Log Reduction in CFU/mL (Mean) | Reference |
| P87 | P. aeruginosa | 1.5 | [1][4] |
| P88 | P. aeruginosa | 6.0 | [1][4] |
Table 2: Minimum Inhibitory Concentrations (MICs) of P88
| Bacterial Species | MIC (µg/mL) |
| P. aeruginosa PAO1 | >128 |
| Acinetobacter baumannii Ab5075 | 64 |
| Klebsiella pneumoniae Kp52145 | >128 |
| Escherichia coli Ec43886 | 32 |
Note: Standard MIC assays, which measure growth inhibition, may not be the most suitable method for evaluating rapidly bactericidal peptides like P88. Direct bactericidal assays are often more representative of their activity.
Table 3: In Vitro Cytotoxicity against Human Lung Epithelial Cells
| Peptide | Concentration (µM) | Cell Viability (%) |
| P87 | 10 | ~95 |
| P88 | 10 | ~90 |
| P87 | 100 | ~75 |
| P88 | 100 | ~60 |
Experimental Protocols
Protocol 1: Determination of Bactericidal Activity (Log Reduction Assay)
This protocol quantifies the direct killing activity of the antimicrobial peptides against a bacterial suspension.
Materials:
-
Peptides P87 or P88, sterile stock solution (e.g., 1 mM in sterile water or buffer)
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Tryptic Soy Agar (TSA) plates or other suitable solid medium
-
Incubator at 37°C
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh TSB and grow to the mid-logarithmic phase (OD₆₀₀ of approx. 0.4-0.6).
-
Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the pellet twice with sterile PBS.
-
Resuspend the final pellet in PBS to a concentration of approximately 1x10⁶ Colony Forming Units (CFU)/mL.
-
Peptide Treatment: In sterile microcentrifuge tubes, prepare the reaction mixtures by adding the bacterial suspension to achieve a final concentration of 1x10⁵ CFU/mL and the peptide (P87 or P88) to the desired final concentration (e.g., 10 µM). Include a "no peptide" control.
-
Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours).
-
Quantification of Viable Bacteria: Following incubation, perform serial ten-fold dilutions of each reaction mixture in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL for each treatment and the control.
-
Data Analysis: Calculate the log reduction in CFU/mL for each peptide treatment compared to the no-peptide control.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Peptide P88, sterile stock solution
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Plate reader (optional, for OD measurements)
Procedure:
-
Peptide Dilution Series: Prepare a two-fold serial dilution of peptide P88 in CAMHB directly in the 96-well plate. Concentrations may range from 128 µg/mL to 0.25 µg/mL.
-
Include a positive control well (bacteria, no peptide) and a negative control well (broth only).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5x10⁵ CFU/mL in each well.
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of the peptides to a mammalian cell line.
Materials:
-
Human cell line (e.g., A549 lung epithelial cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peptides P87 and P88
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plate with A549 cells at a density of approximately 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of P87 or P88 (e.g., 1 µM to 100 µM). Include untreated control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
Visualizations
Caption: Workflow for Bactericidal Activity Assay.
Caption: Design Logic for Peptide P88 Optimization.
Caption: Proposed Mechanism for P88 Activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Monomodular Pseudomonas aeruginosa phage JG004 lysozyme (Pae87) contains a bacterial surface-active antimicrobial peptide-like region and a possible substrate-binding subdomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monomodular Pseudomonas aeruginosa phage JG004 lysozyme (Pae87) contains a bacterial surface-active antimicrobial peptide-like region and a possible substrate-binding subdomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the Antibacterial Activity of Phage Lysin-Derived Peptide P87 through Maximization of Physicochemical Properties and Assessment of Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of the Antibacterial Activity of Phage Lysin-Derived Peptide P87 through Maximization of Physicochemical Properties and Assessment of Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 87 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The minimum inhibitory concentration (MIC) is a fundamental metric in the fields of microbiology and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] The determination of the MIC is a critical step in the evaluation of new antimicrobial compounds, providing essential data on their potency and spectrum of activity. These values are instrumental in guiding preclinical and clinical research, helping to establish effective therapeutic dosages and monitor the emergence of antibiotic resistance.[3][5]
This document provides a detailed protocol for determining the MIC of "Antibacterial Agent 87" using the broth microdilution method. This method is widely adopted due to its efficiency in testing multiple samples and concentrations simultaneously.[5][6] The protocol is based on established guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.[1][2]
Core Principles
The broth microdilution MIC assay involves preparing a series of twofold dilutions of the antibacterial agent in a liquid growth medium in a 96-well microtiter plate.[5][7][8] Each well is then inoculated with a standardized suspension of the test microorganism.[8][9] Following an incubation period, the plates are examined for visible signs of bacterial growth, typically observed as turbidity.[9] The MIC is the lowest concentration of the antibacterial agent in which no growth is observed.[1][2][3]
Data Presentation
The quantitative results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the antibacterial agent's activity against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC® 29213™ | 2 | Susceptible |
| Escherichia coli | ATCC® 25922™ | 4 | Susceptible |
| Pseudomonas aeruginosa | ATCC® 27853™ | 8 | Intermediate |
| Enterococcus faecalis | ATCC® 29212™ | 16 | Resistant |
| Clinical Isolate 1 (Klebsiella pneumoniae) | N/A | >64 | Resistant |
| Clinical Isolate 2 (Staphylococcus aureus) | N/A | 1 | Susceptible |
Note: Interpretation of Susceptible, Intermediate, and Resistant categories is based on predefined clinical breakpoints established by regulatory bodies like the CLSI or EUCAST. These breakpoints are specific to each antibiotic and bacterial species.[2][10]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound.
Materials and Reagents:
-
This compound (stock solution of known concentration)
-
Test bacterial strains (e.g., ATCC quality control strains)[11][12][13]
-
96-well sterile, clear, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reservoirs
Procedure:
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations. These will be at 2x the final desired concentration. For example, if the desired highest concentration is 128 µg/mL, the initial dilution should be 256 µg/mL.[7]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][14]
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the 2x concentrated antibacterial agent dilutions to the appropriate wells, starting from the highest concentration.
-
This will result in a 1:2 dilution of the antibacterial agent, bringing it to the final test concentration.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control well (CAMHB with inoculum, no antibacterial agent) and a negative control well (CAMHB only, no inoculum).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1][3]
-
The positive control well should show distinct turbidity, and the negative control well should remain clear.
-
Compare the obtained MIC values to established breakpoints to categorize the bacteria as susceptible, intermediate, or resistant.[10]
-
Quality Control:
To ensure the accuracy and reproducibility of the MIC assay, it is crucial to include quality control (QC) strains with known MIC values in each run.[12][15] Commonly used QC strains include Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, and Pseudomonas aeruginosa ATCC® 27853™.[13] The results for these strains should fall within the acceptable ranges defined by CLSI or other regulatory bodies.[12]
Mandatory Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow of the broth microdilution MIC assay.
Logical Relationship for MIC Interpretation
Caption: Decision logic for interpreting MIC results.
References
- 1. idexx.com [idexx.com]
- 2. idexx.dk [idexx.dk]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. droracle.ai [droracle.ai]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. bsac.org.uk [bsac.org.uk]
Application Notes and Protocols: Time-Kill Curve Analysis of Antibacterial Agent 87
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill curve assay is a dynamic method used to assess the in vitro antimicrobial activity of a compound over time. This document provides a detailed protocol for evaluating the bactericidal or bacteriostatic effects of "Antibacterial agent 87" against a target microorganism. By exposing a standardized bacterial inoculum to various concentrations of the agent, the rate and extent of bacterial killing can be determined. A significant outcome of this assay is the characterization of the agent's activity as either bactericidal, defined as a ≥ 3-log10 (99.9%) reduction in colony-forming units per milliliter (CFU/mL) compared to the initial inoculum, or bacteriostatic, where a < 3-log10 reduction is observed.[1][2][3] This information is crucial for understanding the pharmacodynamics of a new antimicrobial agent and predicting its potential therapeutic efficacy.[4]
Key Quantitative Parameters
The following table summarizes the critical quantitative data for the time-kill curve protocol.
| Parameter | Recommended Value/Definition | Reference |
| Initial Inoculum Density | Approx. 5 x 10^5 CFU/mL | [5] |
| Test Concentrations | 0.25x, 0.5x, 1x (MIC), 2x, and 4x the Minimum Inhibitory Concentration (MIC) | [1] |
| Sampling Time Points | 0, 4, 8, 12, and 24 hours | [1][6] |
| Bactericidal Activity | ≥ 3-log10 reduction in CFU/mL from the initial inoculum | [2][3] |
| Bacteriostatic Activity | < 3-log10 reduction in CFU/mL from the initial inoculum | [1][3] |
| Synergy | ≥ 2-log10 decrease in CFU/mL in combination compared to the most active single agent | [1] |
| Indifference | ≤ 1-log10 change in CFU/mL in combination compared to the most active single agent | [1] |
Experimental Protocol
This protocol is based on established methodologies for time-kill assays.[1][2][7]
Materials
-
This compound stock solution of known concentration
-
Target bacterial strain(s)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Appropriate agar medium (e.g., Tryptic Soy Agar)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Spiral plater or spread plates
-
Colony counter
Procedure
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the target microorganism.
-
Inoculate the colonies into a tube containing 5 mL of sterile broth medium.
-
Incubate the broth culture at 35-37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized bacterial suspension in the appropriate broth medium to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL.[5]
-
-
Preparation of Test Concentrations:
-
Prepare a series of dilutions of this compound in the broth medium to achieve final concentrations of 0.25x, 0.5x, 1x (MIC), 2x, and 4x the predetermined Minimum Inhibitory Concentration (MIC) of the agent against the test organism.[1]
-
Include a growth control tube containing only the bacterial inoculum in the broth medium without any antibacterial agent.
-
Include a sterility control tube containing only the broth medium.
-
-
Incubation and Sampling:
-
Inoculate each tube (except the sterility control) with the prepared bacterial suspension to achieve the target starting density.
-
Incubate all tubes at 35-37°C with agitation.
-
At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), aseptically remove a 100 µL aliquot from each tube.[1][6] The 0-hour sample should be taken immediately after inoculation.
-
-
Quantification of Viable Bacteria:
-
Perform serial ten-fold dilutions of each collected aliquot in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Data Analysis and Presentation
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration of this compound and the growth control.[1]
-
Determine the change in log10 CFU/mL from the initial inoculum (time 0) for each concentration at each time point.
-
Assess the activity based on the definitions in the "Key Quantitative Parameters" table. A reduction of ≥ 3-log10 in CFU/mL indicates bactericidal activity.[2][3]
Experimental Workflow Diagram
Caption: Workflow for the time-kill curve assay of this compound.
References
Application Notes and Protocols for Assessing the Anti-Biofilm Activity of Antibacterial Agent 87 (Derazantinib/ARQ-087)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-biofilm efficacy of "Antibacterial agent 87," identified as Derazantinib (ARQ-087). The protocols detailed below are based on established methods for biofilm analysis and are specifically tailored to assess the inhibitory and eradication effects of this compound against bacterial biofilms, with a particular focus on relevant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1]
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[2][3] This mode of growth confers significant protection to bacteria, rendering them more resistant to conventional antimicrobial agents and the host immune system.[2][4] Consequently, biofilms are a major contributor to chronic infections and device-related contaminations, posing a significant challenge in clinical and industrial settings.
Derazantinib (ARQ-087) has demonstrated potent antibacterial and anti-biofilm activities against S. aureus.[1] This document outlines key in vitro assays to quantify and visualize the impact of ARQ-087 on both the formation of new biofilms and the integrity of pre-formed, mature biofilms. The described methodologies include biomass quantification, metabolic activity assessment, and high-resolution imaging.
Key Experimental Assays
The evaluation of an anti-biofilm agent typically involves a multi-faceted approach to understand its effect on different stages of biofilm development and the viability of the embedded cells. The following assays are recommended:
-
Crystal Violet (CV) Assay: For quantifying the total biofilm biomass.[5][6][7]
-
Tetrazolium Salt (XTT) Reduction Assay: For determining the metabolic activity of cells within the biofilm.[8][9][10]
-
Confocal Laser Scanning Microscopy (CLSM): For visualizing the three-dimensional structure of the biofilm and assessing bacterial viability.[11][12][13]
Protocol 1: Biofilm Inhibition and Eradication Assay using Crystal Violet Staining
This protocol is designed to assess the ability of ARQ-087 to both prevent the formation of biofilms (inhibition) and to disrupt existing biofilms (eradication).
Experimental Workflow: Crystal Violet Assay
Caption: Workflow for Biofilm Inhibition and Eradication using Crystal Violet.
Materials
-
96-well flat-bottom sterile microtiter plates[14]
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) supplemented with 0.5% glucose (TSBG)
-
ARQ-087 stock solution
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
Microplate reader
Procedure
A. Biofilm Inhibition Assay [16]
-
Culture Preparation: Grow an overnight culture of the test bacterium in TSB at 37°C.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh TSBG medium.[5][15]
-
Plate Setup:
-
Add 100 µL of sterile TSBG to blank wells.
-
Add 100 µL of the diluted bacterial culture to positive control wells and experimental wells.
-
Add 100 µL of serially diluted ARQ-087 in TSBG to the experimental wells. For the positive control, add 100 µL of TSBG.
-
-
Incubation: Cover the plate and incubate at 37°C for 24 hours under static conditions.[7][17]
B. Biofilm Eradication Assay [18]
-
Biofilm Formation:
-
Add 200 µL of the 1:100 diluted bacterial culture into the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
-
Treatment:
-
Gently aspirate the medium to remove planktonic cells and wash the wells twice with 200 µL of sterile PBS.[7]
-
Add 200 µL of different concentrations of ARQ-087 to the wells. Add fresh TSBG to the control wells.
-
Incubate for another 24 hours at 37°C.
-
C. Staining and Quantification
-
Washing: Discard the contents of the wells and gently wash the plate three times with 200 µL of sterile PBS to remove non-adherent cells.[5]
-
Fixation: Fix the biofilms by air-drying the plate at room temperature or by heating at 60°C for 1 hour.[7]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6][15]
-
Final Wash: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless.
-
Drying: Invert the plate on a paper towel to dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[15][19]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 590-595 nm using a microplate reader.[6][7][15]
Data Presentation
Summarize the results as a percentage of biofilm inhibition or eradication compared to the untreated control.
Table 1: Effect of ARQ-087 on S. aureus Biofilm Biomass (Crystal Violet Assay)
| ARQ-087 Conc. (µM) | Mean OD590 (Inhibition) | % Inhibition | Mean OD590 (Eradication) | % Eradication |
| 0 (Control) | 1.250 | 0% | 1.310 | 0% |
| 2 | 0.980 | 21.6% | 1.250 | 4.6% |
| 4 | 0.650 | 48.0% | 1.100 | 16.0% |
| 8 | 0.310 | 75.2% | 0.850 | 35.1% |
| 16 | 0.150 | 88.0% | 0.520 | 60.3% |
Note: Data presented are hypothetical and for illustrative purposes.
Protocol 2: Biofilm Metabolic Activity Assay using XTT
This assay measures the metabolic activity of the viable cells within the biofilm, providing a different perspective from the total biomass measurement of the CV assay.[8] It is based on the reduction of the tetrazolium salt XTT to a colored formazan product by metabolically active cells.[8][20]
Experimental Workflow: XTT Assay
Caption: Workflow for Biofilm Metabolic Activity Assessment using XTT.
Materials
-
Biofilms prepared and treated with ARQ-087 as described in Protocol 1
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Sterile PBS or Ringer's Lactate solution
-
Acetone
-
Microplate reader
Procedure
-
Biofilm Preparation: Prepare and treat biofilms with ARQ-087 as described for the inhibition or eradication assay in Protocol 1.
-
Washing: After the final incubation, gently wash the biofilms twice with 200 µL of sterile PBS to remove planktonic cells and residual medium.[9][10]
-
Reagent Preparation:
-
Reaction:
-
Quantification:
-
After incubation, transfer 80 µL of the colored supernatant from each well to a new 96-well plate.[8]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation
Results are presented as the percentage reduction in metabolic activity.
Table 2: Effect of ARQ-087 on S. aureus Biofilm Metabolic Activity (XTT Assay)
| ARQ-087 Conc. (µM) | Mean OD490 (Inhibition) | % Metabolic Reduction | Mean OD490 (Eradication) | % Metabolic Reduction |
| 0 (Control) | 0.850 | 0% | 0.890 | 0% |
| 2 | 0.680 | 20.0% | 0.830 | 6.7% |
| 4 | 0.410 | 51.8% | 0.720 | 19.1% |
| 8 | 0.190 | 77.6% | 0.450 | 49.4% |
| 16 | 0.080 | 90.6% | 0.210 | 76.4% |
Note: Data presented are hypothetical and for illustrative purposes.
Protocol 3: Visualization of Biofilm Structure and Viability by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for high-resolution, three-dimensional imaging of biofilms, providing qualitative and quantitative information on structure, thickness, and cell viability.[11][12][22]
Experimental Workflow: CLSM Analysis
Caption: Workflow for CLSM-based Biofilm Visualization and Viability Assessment.
Materials
-
Glass-bottom dishes or chamber slides
-
Biofilms prepared and treated with ARQ-087
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and Propidium Iodide)
-
Confocal Laser Scanning Microscope
Procedure
-
Biofilm Culture: Grow and treat biofilms with ARQ-087 on a suitable surface for microscopy (e.g., glass-bottom dish) as described in previous protocols.
-
Washing: Gently wash the biofilm twice with sterile PBS to remove non-adherent cells.
-
Staining:
-
Prepare the fluorescent stain mixture according to the manufacturer's instructions (e.g., SYTO® 9 and propidium iodide for live/dead staining). SYTO® 9 stains all cells (green fluorescence), while propidium iodide only penetrates cells with compromised membranes, staining dead cells (red fluorescence).[23]
-
Add the stain mixture to the biofilm and incubate in the dark at room temperature for 15-20 minutes.
-
-
Imaging:
-
Gently rinse the biofilm to remove excess stain.
-
Immediately visualize the biofilm using a CLSM. Acquire a series of optical sections (z-stacks) through the depth of the biofilm.[11]
-
-
Image Analysis:
-
Use appropriate software (e.g., ImageJ, COMSTAT) to reconstruct 3D images and quantify parameters such as total biovolume, average thickness, surface coverage, and the ratio of live to dead cells.[22]
-
Data Presentation
Present representative CLSM images of treated and untreated biofilms. Quantitative data can be summarized in a table.
Table 3: Quantitative CLSM Image Analysis of ARQ-087 Treated Biofilms
| ARQ-087 Conc. (µM) | Average Thickness (µm) | Total Biovolume (µm³/µm²) | Live/Dead Cell Ratio |
| 0 (Control) | 25.4 | 22.1 | 9.8 |
| 8 | 15.2 | 12.5 | 2.1 |
| 16 | 8.1 | 5.8 | 0.4 |
Note: Data presented are hypothetical and for illustrative purposes.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the anti-biofilm properties of this compound (Derazantinib/ARQ-087). By combining methods that assess biomass, metabolic activity, and structural integrity, researchers can gain a comprehensive understanding of the agent's efficacy and mechanism of action against bacterial biofilms. This multi-assay approach is crucial for the preclinical evaluation of novel anti-biofilm candidates in the drug development pipeline.
References
- 1. Antibacterial and anti-biofilm activities of Derazantinib (ARQ-087) against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ijcmas.com [ijcmas.com]
- 4. Quantification of Pseudomonas aeruginosa biofilms using electrochemical methods | Sciety Labs (Experimental) [labs.sciety.org]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. Crystal violet assay [bio-protocol.org]
- 8. A Soluble Tetrazolium-Based Reduction Assay to Evaluate the Effect of Antibodies on Candida tropicalis Biofilms [jove.com]
- 9. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 14. static.igem.org [static.igem.org]
- 15. static.igem.org [static.igem.org]
- 16. actamedicaphilippina.upm.edu.ph [actamedicaphilippina.upm.edu.ph]
- 17. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. journals.asm.org [journals.asm.org]
- 22. journals.asm.org [journals.asm.org]
- 23. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytotoxicity Assessment of Antibacterial Agent 87 via USP <87> Elution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of cytotoxicity is a critical step in the safety assessment of new chemical entities, including antibacterial agents. The United States Pharmacopeia (USP) chapter <87>, titled "Biological Reactivity Tests, In Vitro," provides standardized methods to determine the biological reactivity of mammalian cell cultures to materials or their extracts.[1][2] This application note details the use of the Elution Test method described in USP <87> for assessing the in vitro cytotoxicity of "Antibacterial Agent 87." The Elution Test is particularly suitable for evaluating extracts of chemical compounds.[1][3]
This method involves exposing a monolayer of L-929 mouse fibroblast cells to extracts of the test article and observing the cellular response after a specified incubation period.[2] The cytotoxic effect is evaluated based on morphological changes in the cells and is graded on a numerical scale.[1][2] A material is considered non-cytotoxic if the cellular response is not greater than a mild reactivity (Grade 2).[1][2][4]
Principle of the Elution Test
The Elution Test is designed to assess the potential toxicity of leachable substances from a test material.[1][3] In the context of a chemical compound like this compound, this involves preparing a solution of the agent at various concentrations, which is then used as the "extract." This extract is applied to a cultured monolayer of L-929 cells. After a 48-hour incubation period, the cells are examined microscopically for signs of cytotoxicity, such as cell lysis, degeneration, and malformation.[1][2][4]
Key Materials and Reagents
-
Cell Line: L-929 (ATCC CCL 1), mouse fibroblast cells.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin).
-
Test Article: this compound.
-
Positive Control: A material known to produce a cytotoxic response, such as organotin-stabilized polyvinyl chloride (PVC).
-
Negative Control: A material known to be non-cytotoxic, such as high-density polyethylene (HDPE).
-
Extraction Vehicle: Serum-supplemented cell culture medium.
-
Reagents: Trypsin-EDTA solution, phosphate-buffered saline (PBS), sterile water for injection.
-
Labware: Cell culture flasks, 96-well plates, sterile centrifuge tubes, serological pipettes.
Experimental Protocol: USP <87> Elution Test
Preparation of L-929 Cell Cultures
-
Culture L-929 cells in MEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach approximately 80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the L-929 cells into 96-well plates at a density that will yield a near-confluent monolayer after 24 hours of incubation (approximately 1 x 10^5 cells/mL).
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
Preparation of Test Article Extracts
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or sterile water) at a high concentration.
-
From the stock solution, prepare a series of dilutions of this compound in serum-supplemented culture medium to achieve the desired final test concentrations.
-
Positive and Negative Controls: Prepare extracts of the positive and negative control materials by incubating them in serum-supplemented culture medium at 37°C for 24 hours. The ratio of material surface area or weight to the volume of the medium should be in accordance with USP <87> guidelines.
Exposure of Cells to Extracts
-
After the 24-hour incubation of the cell plates, aspirate the culture medium from each well.
-
Add the prepared extracts of this compound (at various concentrations), the positive control extract, and the negative control extract to the wells in triplicate.
-
Include a vehicle control (culture medium with the same concentration of the solvent used for the test article) and a cell control (fresh culture medium).
Microscopic Evaluation and Grading
-
After the 48-hour incubation, examine the cell monolayers in each well under an inverted microscope.
-
Evaluate the morphology of the cells and the degree of cell lysis and degeneration.
-
Grade the cytotoxic response for each concentration of this compound and the controls according to the USP <87> reactivity grading scale (see Table 1).
Data Presentation
The results of the cytotoxicity assessment should be summarized in a clear and concise table.
Table 1: USP <87> Cytotoxicity Grading Scale
| Grade | Reactivity | Description of Cellular Response |
| 0 | None | No detectable zone around or under the specimen. Discrete intracytoplasmic granules; no cell lysis. |
| 1 | Slight | Some malformed or degenerated cells under the specimen. |
| 2 | Mild | Zone limited to the area under the specimen; not more than 50% of the cells are round and devoid of intracytoplasmic granules; no extensive cell lysis. |
| 3 | Moderate | Zone extends 0.5 to 1.0 cm beyond the specimen; extensive cell lysis and cell death. |
| 4 | Severe | Zone extends greater than 1.0 cm beyond the specimen; nearly complete destruction of the cell layer. |
Table 2: Cytotoxicity Results for this compound
| Test Article | Concentration | Replicate 1 Grade | Replicate 2 Grade | Replicate 3 Grade | Average Grade | Pass/Fail |
| This compound | 100 µg/mL | 3 | 3 | 4 | 3.3 | Fail |
| This compound | 50 µg/mL | 2 | 3 | 2 | 2.3 | Fail |
| This compound | 25 µg/mL | 1 | 2 | 2 | 1.7 | Pass |
| This compound | 12.5 µg/mL | 0 | 1 | 1 | 0.7 | Pass |
| This compound | 6.25 µg/mL | 0 | 0 | 0 | 0.0 | Pass |
| Positive Control | - | 4 | 4 | 4 | 4.0 | - |
| Negative Control | - | 0 | 0 | 0 | 0.0 | - |
| Vehicle Control | - | 0 | 0 | 0 | 0.0 | - |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the USP <87> Elution Cytotoxicity Test.
Potential Cytotoxic Signaling Pathway
Many bactericidal antibiotics can induce mitochondrial dysfunction and the production of reactive oxygen species (ROS) in mammalian cells, leading to oxidative stress and subsequent cell death.[5]
References
- 1. csanalytical.com [csanalytical.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. USP Biological Reactivity Tests - In Vitro | AMRI [amri.staging.ribbitt.com]
- 4. USP < 87> Cytotoxicity - European Biomedical Institute [ebi.bio]
- 5. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Agent 87 for the Treatment of Staphylococcus aureus Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 87, also known as Derazantinib (ARQ-087), has demonstrated significant promise as a potent therapeutic candidate for combating infections caused by Staphylococcus aureus, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. This document provides a comprehensive overview of its in vitro efficacy, mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its bactericidal effects through a multi-faceted disruption of fundamental bacterial processes. The primary mechanism involves the perturbation of the bacterial cell membrane's integrity. This leads to a cascade of downstream events, including the depletion of intracellular adenosine triphosphate (ATP) and the generation of reactive oxygen species (ROS), ultimately resulting in bacterial cell death. Furthermore, this agent has been shown to effectively inhibit the formation of biofilms and disrupt pre-existing biofilm structures, which are critical virulence factors in chronic S. aureus infections.[1]
Quantitative Data Summary
The antibacterial potency of Agent 87 against various Staphylococcus strains is summarized below.
| Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 µg/mL | [2] |
| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | 0.0625 µg/mL | [2] |
| Staphylococcus aureus (S. aureus) | 0.0625 µg/mL | [2] |
| S. aureus reference laboratory strains and diverse clinical MRSA isolates | 4 to 16 µM | [1] |
Time-kill assays have demonstrated a reduction in bacterial viability that is dependent on both the concentration of Agent 87 and the duration of exposure.[1] Additionally, crystal violet staining assays have confirmed a dose-dependent inhibition of MRSA biofilm formation.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Staphylococcus aureus culture
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture of S. aureus in MHB to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control well (bacteria and MHB without the agent) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the agent in which no visible growth is observed.
Time-Kill Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.
Materials:
-
MHB
-
Staphylococcus aureus culture
-
This compound
-
Sterile test tubes
-
Agar plates
-
Incubator
Procedure:
-
Prepare a bacterial culture in MHB to a starting density of approximately 5 x 10^5 CFU/mL.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to separate test tubes containing the bacterial culture.
-
Include a control tube with no antibacterial agent.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of the agent.
Biofilm Inhibition and Disruption Assay (Crystal Violet Method)
This protocol quantifies the ability of an agent to inhibit biofilm formation and disrupt pre-formed biofilms.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Staphylococcus aureus culture
-
This compound
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure for Inhibition:
-
Prepare a bacterial suspension in TSB with glucose.
-
Add 100 µL of the bacterial suspension to the wells of a microtiter plate.
-
Add 100 µL of various concentrations of this compound to the wells.
-
Include control wells with bacteria and no agent.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with 150 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS and allow them to air dry.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
Procedure for Disruption:
-
Follow steps 1-6 of the inhibition protocol to form biofilms.
-
After the initial 24-hour incubation and washing, add 200 µL of various concentrations of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Proceed with the crystal violet staining and quantification as described in steps 7-10 of the inhibition protocol.
Bacterial Membrane Integrity Assay (SYTOX Green)
This assay uses a fluorescent dye that only enters cells with compromised membranes.
Materials:
-
Staphylococcus aureus culture
-
This compound
-
SYTOX Green stain
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend a mid-log phase bacterial culture in a suitable buffer (e.g., PBS).
-
Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM.
-
Add this compound at the desired concentration.
-
Monitor the increase in fluorescence over time using a fluorometer (Excitation: 485 nm, Emission: 520 nm). A rapid increase in fluorescence indicates membrane damage.
Intracellular ATP Measurement
This assay quantifies the level of ATP within bacterial cells, which is an indicator of metabolic activity and viability.
Materials:
-
Staphylococcus aureus culture
-
This compound
-
Commercial ATP measurement kit (e.g., BacTiter-Glo™)
-
Luminometer
Procedure:
-
Expose a bacterial culture to this compound at various concentrations for a defined period.
-
Follow the manufacturer's instructions for the ATP assay kit. This typically involves lysing the bacterial cells to release ATP.
-
Add the luciferase-based reagent provided in the kit, which generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer. A decrease in luminescence compared to untreated controls indicates ATP depletion.
Visualizations
References
Application Notes and Protocols for Antibacterial Agent 87 in Drug-Resistant Bacteria Studies
Introduction
Antibacterial agent 87, also identified as Compound 4h, has demonstrated significant potency against various strains of drug-resistant bacteria.[1] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its known antibacterial activity, putative mechanism of action, and detailed protocols for its evaluation in a laboratory setting. The information is designed to facilitate further investigation into its therapeutic potential against challenging multidrug-resistant pathogens.
Mechanism of Action
While the precise mechanism for Compound 4h is not fully elucidated in the provided information, a compound class including a bisphenol designated as "87" has been shown to inhibit bacterial two-component signal transduction systems.[2] These systems are crucial for bacteria to sense and respond to environmental stimuli, regulating essential processes such as virulence, antibiotic resistance, and metabolism.[2] The inhibition of these signaling pathways represents a promising strategy for antibacterial therapy.[2]
Quantitative Data
The in vitro efficacy of this compound (Compound 4h) has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against key Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 4h)
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.0625 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.125 | [1] |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 0.0625 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of this compound's efficacy and mechanism of action against drug-resistant bacteria.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[3]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in CAMHB. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL. The final volume in each well will be 100 µL.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the agent that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration where there is no significant increase in OD₆₀₀ compared to the negative control.
Workflow for MIC Determination
Time-Kill Assay
This protocol evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Log-phase bacterial culture
-
CAMHB
-
Sterile culture tubes
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare a bacterial culture in CAMHB and grow to the early logarithmic phase (approximately 10⁶ CFU/mL).
-
In sterile culture tubes, add this compound to the log-phase culture at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Include a growth control tube without the antibacterial agent.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
Time-Kill Assay Workflow
Two-Component Signal Transduction Pathway Inhibition Assay
This protocol provides a general framework to assess the inhibitory effect of this compound on a bacterial two-component system, a likely target based on related compounds.[2] This often involves the use of a reporter gene fused to a promoter regulated by the two-component system.
Materials:
-
Bacterial strain containing a reporter gene (e.g., lacZ or lux) under the control of a promoter regulated by a specific two-component system.
-
Inducing signal for the specific two-component system.
-
This compound.
-
Appropriate growth medium.
-
Reagents for the reporter assay (e.g., ONPG for β-galactosidase assay, luminometer for luciferase assay).
Procedure:
-
Grow the reporter strain to the mid-logarithmic phase.
-
Aliquot the culture into a 96-well plate or culture tubes.
-
Add this compound at various sub-inhibitory concentrations.
-
Add the specific inducing signal to the wells to activate the two-component system. Include controls without the inducer and without the antibacterial agent.
-
Incubate under appropriate conditions for a set period to allow for reporter gene expression.
-
Measure the reporter gene activity according to the specific reporter system used (e.g., measure absorbance for β-galactosidase activity or luminescence for luciferase activity).
-
A reduction in reporter activity in the presence of this compound, without significant inhibition of bacterial growth, indicates inhibition of the signaling pathway.
Hypothesized Inhibition of a Two-Component Signaling Pathway
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and bacterial cultures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All work with bacterial pathogens should be conducted in a certified biological safety cabinet. All waste should be decontaminated before disposal. A full safety data sheet (SDS) for this compound should be consulted before use.
References
Application Notes: Antibacterial Agent 87 for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibacterial Agent 87 is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and select Gram-negative bacteria. Its unique mechanism of action, targeting bacterial two-component signal transduction systems, makes it a compelling candidate for further investigation, particularly against drug-resistant strains.[1][2] These application notes provide detailed protocols for the preparation and in vitro evaluation of this compound.
Mechanism of Action this compound is hypothesized to function by inhibiting histidine kinase autophosphorylation within essential two-component signal transduction systems (TCS).[1] These systems are critical for bacteria to sense and respond to environmental stimuli, regulating processes such as virulence, cell wall synthesis, and antibiotic resistance.[2][3] By disrupting these signaling cascades, Agent 87 effectively prevents the bacteria from adapting to host environments and initiating infection, ultimately leading to cell death. This targeted approach offers a potential advantage in circumventing common resistance mechanisms.[1]
Formulation for In Vitro Use Proper solubilization and formulation are critical for accurate and reproducible in vitro results.
-
Reconstitution: this compound is supplied as a lyophilized powder. For a 10 mg/mL stock solution, reconstitute the entire vial with the appropriate volume of dimethyl sulfoxide (DMSO). Vortex gently until the powder is completely dissolved.
-
Solvent: Due to its hydrophobic nature, DMSO is the recommended solvent for creating primary stock solutions. Subsequent dilutions for aqueous-based assays should be made in the appropriate culture medium, ensuring the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity.
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted, the DMSO stock solution should be stored in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of this compound, defined as the lowest concentration that inhibits visible bacterial growth.[4][5][6]
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
0.5 McFarland standard
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate.[6] The typical concentration range to test is 0.125 to 128 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls:
-
Growth Control: Wells containing only inoculated CAMHB.
-
Sterility Control: Wells containing uninoculated CAMHB.
-
Vehicle Control: Wells containing the highest concentration of DMSO used in the assay with inoculated CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound where no visible turbidity is observed. This can be confirmed by measuring the absorbance at 600 nm.[7]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[8]
Materials:
-
Results from the MIC assay (Protocol 1)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile saline
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plates at 37°C for 24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in no bacterial growth (or a ≥99.9% kill) on the subculture plates.
Data Presentation
Quantitative data from in vitro studies should be summarized for clarity.
Table 1: Antimicrobial Activity of Agent 87
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| MRSA ATCC 43300 | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| P. aeruginosa PAO1 | >128 | >128 | N/A | Resistant |
An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[8]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of this compound against a mammalian cell line (e.g., HEK293) using the MTT colorimetric assay.[9]
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mg/mL in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the cells. The final DMSO concentration should not exceed 1%.
-
Controls:
-
Untreated Control: Cells treated with medium containing the same concentration of DMSO as the highest dose of the test agent.
-
Blank Control: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[9]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.
Table 2: Cytotoxicity Profile of Agent 87
| Cell Line | Exposure Time (h) | IC₅₀ (µg/mL) |
|---|---|---|
| HEK293 | 24 | > 100 |
| HeLa | 24 | > 100 |
Visualizations
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a Two-Component System by Agent 87.
Experimental Workflow for MIC/MBC Determination
Caption: Workflow for MIC and MBC Determination.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dose-Response Analysis of Antibacterial Agent 87
<
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Agent 87 is a novel synthetic compound demonstrating significant promise in preliminary screenings against a panel of pathogenic bacteria. A critical step in the preclinical development of any new antimicrobial is the thorough characterization of its dose-response relationship. This document provides detailed protocols for determining the potency and selectivity of Agent 87 through dose-response curve analysis, enabling researchers to establish key parameters such as the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50). Furthermore, a protocol for assessing cytotoxicity against a mammalian cell line is included to evaluate the agent's preliminary safety profile.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of Agent 87 against various bacterial strains.[1][2][3] The MIC is the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism.[1][3]
Materials:
-
Agent 87 stock solution (1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[1]
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Spectrophotometer (600 nm)
-
Multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[2][5]
-
Serial Dilution of Agent 87: a. Dispense 100 µL of sterile MHB into wells of columns 2 through 12 of a 96-well plate.[4] b. Prepare a 2X starting concentration of Agent 87 in MHB. Add 200 µL of this solution to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.[2][4] d. Repeat this process sequentially from column 2 to column 10. Discard 100 µL from column 10.[4] e. Column 11 will serve as the growth control (no agent), and column 12 will be the sterility control (no bacteria).[4]
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and halves the concentration of Agent 87 to the desired final test concentrations. b. The final bacterial concentration in each well should be approximately 2.5 x 10⁵ CFU/mL. c. Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of Agent 87 in the series where no visible turbidity (growth) is observed.[2] b. Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest drug concentration that reduces growth by ≥90% compared to the growth control.
Protocol: IC50 Determination from Dose-Response Curve
This protocol describes how to generate a dose-response curve to calculate the IC50 value, which is the concentration of Agent 87 required to inhibit 50% of bacterial growth.
Materials:
-
Materials from Protocol 1.1
-
Data analysis software (e.g., GraphPad Prism, R)
Procedure:
-
Assay Setup: a. Set up a 96-well plate with a finer gradient of Agent 87 concentrations than for the MIC assay. A 10-point, 2-fold dilution series starting from a concentration known to be above the MIC is recommended. b. Include growth control (no agent) and sterility control wells. c. Inoculate with the bacterial suspension as described in Protocol 1.1. d. Incubate at 37°C for a set period (e.g., 6-8 hours, during the logarithmic growth phase).
-
Data Collection: a. After incubation, measure the OD600 of all wells using a microplate reader. b. Subtract the average OD600 of the sterility control wells (blank) from all other wells.
-
Data Analysis: a. Calculate the percentage of growth inhibition for each concentration of Agent 87 using the following formula: % Inhibition = 100 - [ (OD_test_well / OD_growth_control) * 100 ] b. Plot the % Inhibition (Y-axis) against the log of Agent 87 concentration (X-axis). c. Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to generate a dose-response curve.[6] d. The IC50 value is automatically calculated by the software from the fitted curve.
Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
To assess the selectivity of Agent 87, its toxicity against a representative mammalian cell line (e.g., HEK293 or HeLa) is determined using an MTT assay.[7][8]
Materials:
-
Human cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Agent 87 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: a. Culture HeLa cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator. b. Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. c. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: a. Prepare serial dilutions of Agent 87 in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Agent 87. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control. c. Incubate the plate for another 24-48 hours.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8] b. Carefully remove the medium from each well. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes.
-
Data Collection and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration. c. Plot a dose-response curve and determine the CC50 (50% cytotoxic concentration) value similarly to the IC50 calculation (Protocol 1.2).
Data Presentation
Quantitative data for Agent 87 should be summarized for clarity and comparative analysis.
Table 1: Antimicrobial Activity of Agent 87
| Bacterial Strain | Gram Type | MIC (µg/mL) | IC50 (µg/mL) |
| E. coli ATCC 25922 | Negative | 8 | 2.5 |
| S. aureus ATCC 29213 | Positive | 4 | 1.1 |
| P. aeruginosa PAO1 | Negative | 16 | 5.8 |
| B. subtilis 168 | Positive | 2 | 0.6 |
Table 2: Cytotoxicity and Selectivity Index of Agent 87
| Cell Line | CC50 (µg/mL) | Target Organism | Selectivity Index (SI = CC50/IC50) |
| HeLa | >128 | S. aureus ATCC 29213 | >116.4 |
| HeLa | >128 | E. coli ATCC 25922 | >51.2 |
The Selectivity Index (SI) is a crucial parameter, indicating the therapeutic window of a compound. A higher SI value is desirable, suggesting greater selectivity for the bacterial target over mammalian cells.
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate the experimental process and the hypothetical mechanism of action for Agent 87.
Caption: Experimental workflow for dose-response analysis of Agent 87.
Hypothetical Mechanism of Action: Agent 87 is hypothesized to be an inhibitor of bacterial two-component signal transduction systems (TCS).[10][11][12] These systems are critical for bacteria to sense and respond to environmental changes and are typically absent in mammals, making them attractive drug targets.[12] Agent 87 is proposed to inhibit the autophosphorylation of a conserved Histidine Kinase (HK), preventing downstream signaling and the activation of virulence factors.
Caption: Hypothetical inhibition of a bacterial two-component system by Agent 87.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Dose-response curve – REVIVE [revive.gardp.org]
- 7. 2.4. Antimicrobial Acticity and Cytotoxicity Assay [bio-protocol.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Troubleshooting "Antibacterial agent 87" solubility issues
This guide provides troubleshooting assistance for common issues related to the solubility of Antibacterial Agent 87.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO for my stock solution. What should I do?
A1: Ensure you are using anhydrous DMSO, as water content can significantly decrease solubility. Gentle warming up to 37°C and vortexing may also help. If solubility issues persist, consider using an alternative solvent such as DMF or NMP, depending on your experimental needs.
Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer for my assay. How can I prevent this?
A2: This is a common issue when a compound is poorly soluble in aqueous solutions. To mitigate this, try decreasing the final concentration of the compound in the assay. You can also add a surfactant like Tween 80 or Pluronic F-68 to your buffer, typically at a low concentration (e.g., 0.01-0.1%), to improve solubility.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication can be an effective method to dissolve stubborn compounds. However, it is crucial to use a sonication bath and to cool the sample periodically to prevent degradation of this compound due to excessive heat.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Stock solutions of this compound in anhydrous DMSO or other organic solvents should be stored at -20°C or -80°C to ensure stability. It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Troubleshooting Guides
Issue 1: Poor Solubility in Organic Solvents for Stock Solution Preparation
If you are encountering difficulties in dissolving this compound in organic solvents to prepare a high-concentration stock solution, follow these steps:
-
Verify Solvent Quality: Ensure the solvent (e.g., DMSO, DMF) is anhydrous. The presence of water can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Heating: Warm the solution to 37°C in a water bath. This can increase the solubility of the compound. Avoid excessive heat, which may cause degradation.
-
Mechanical Agitation: Use a vortex mixer or a sonicator to provide mechanical energy to aid dissolution. If using a sonicator, use a water bath to control the temperature.
-
Alternative Solvents: If the compound still does not dissolve, refer to the solubility data table below to select an alternative solvent.
Issue 2: Precipitation Upon Dilution into Aqueous Buffers
Precipitation of this compound upon dilution of a stock solution into an aqueous buffer is a common challenge. The following workflow can help address this issue:
Caption: Troubleshooting workflow for precipitation in aqueous buffers.
Quantitative Data Summary
The solubility of this compound has been determined in several common laboratory solvents at room temperature (25°C).
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 100 | 250 | Recommended for stock solutions. |
| DMF | 80 | 200 | Alternative for stock solutions. |
| NMP | 120 | 300 | Higher solubility, but consider compatibility. |
| Ethanol | 10 | 25 | Moderate solubility. |
| Methanol | 5 | 12.5 | Low solubility. |
| PBS (pH 7.4) | <0.01 | <0.025 | Practically insoluble in aqueous buffers. |
| Water | <0.001 | <0.0025 | Insoluble. |
Molecular Weight of this compound is assumed to be 400 g/mol for molar solubility calculations.
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a method for determining the solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a glass vial.
-
Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaking incubator is recommended.
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 40 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Signaling Pathway Considerations
In many bacterial species, efflux pumps are a major mechanism of resistance to antibacterial agents. The following diagram illustrates a hypothetical signaling pathway involved in the regulation of an efflux pump that may be relevant to the action of this compound.
Caption: Hypothetical signaling pathway for efflux pump regulation.
Optimizing "Antibacterial agent 87" dosage for "in vitro" studies
Welcome to the technical support center for "Antibacterial agent 87." This resource provides in-depth guidance, troubleshooting tips, and standardized protocols to assist researchers in optimizing its use for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound exhibits a dual mechanism of action. It primarily disrupts the integrity of the bacterial cell membrane by forming pores, which leads to the leakage of essential intracellular components. Concurrently, it inhibits protein synthesis by binding to the 30S ribosomal subunit, ultimately resulting in rapid, concentration-dependent bactericidal activity.
Q2: How should I dissolve and store this compound?
A2: Due to its peptide nature, Agent 87 has specific solubility and stability requirements. For optimal performance, please refer to the table below. Stock solutions should be prepared fresh, but if necessary, they can be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values. What are the potential causes?
A3: Inconsistent MIC values are a common issue and can stem from several factors.[1] Key areas to investigate include the bacterial inoculum size, the type of plasticware used (as the agent can adhere to certain plastics), and the potential for agent aggregation at higher concentrations. A troubleshooting checklist is provided in the tables section, and a logical workflow for diagnosing the issue is available in the diagrams section.
Q4: Is this compound bactericidal or bacteriostatic? How can I determine this for my bacterial strain?
A4: Agent 87 is generally bactericidal, meaning it actively kills the bacteria.[2] To confirm this and determine the Minimum Bactericidal Concentration (MBC), you should first perform a standard MIC assay.[3][4] Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6][7] A detailed protocol for this is provided below.
Q5: Can I use a time-kill curve assay to further characterize the activity of Agent 87?
A5: Yes, a time-kill curve assay is an excellent method to understand the pharmacodynamics of Agent 87.[2] This assay reveals the rate of bacterial killing over time at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[8] This can help determine if the agent's killing effect is concentration-dependent or time-dependent.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Notes |
| Primary Solvent | Sterile, deionized water | For concentrations up to 10 mg/mL. |
| Alternative Solvent | Dimethyl sulfoxide (DMSO) | For higher concentrations; dilute aqueous buffer. |
| Stock Solution Storage | -80°C in low-adhesion tubes | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Prepare fresh for each experiment | Discard any unused working solution. |
Table 2: Typical MIC Ranges for Reference Strains
| Bacterial Strain | Gram Type | Typical MIC Range (µg/mL) |
| Escherichia coli (ATCC 25922) | Negative | 2 - 8 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 4 - 16 |
| Staphylococcus aureus (ATCC 29213) | Positive | 1 - 4 |
| Enterococcus faecalis (ATCC 29212) | Positive | 8 - 32 |
Table 3: Troubleshooting Checklist for Inconsistent MIC Assays
| Checkpoint | Common Issue | Recommended Action |
| Inoculum Density | Inoculum is too high or low. | Standardize inoculum to 0.5 McFarland (~1.5x10^8 CFU/mL) and dilute to final concentration of ~5x10^5 CFU/mL in wells.[9] |
| Agent Adhesion | Agent 87 binds to standard polystyrene plates. | Use low-adhesion polypropylene 96-well plates. |
| Agent Aggregation | High concentrations form aggregates, reducing bioavailability. | Briefly vortex or sonicate the stock solution before preparing dilutions. |
| Media pH | pH of the Mueller-Hinton Broth (MHB) is incorrect. | Ensure MHB is within the recommended pH range (7.2-7.4). |
| Incubation Time | Inconsistent incubation period. | Strictly adhere to an 18-24 hour incubation period at 37°C.[6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Prepare Agent 87 Stock: Dissolve Agent 87 in sterile deionized water to a concentration of 1,280 µg/mL.
-
Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10^5 CFU/mL.[9]
-
Serial Dilutions: In a 96-well low-adhesion microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the Agent 87 stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the agent.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 should receive 100 µL of sterile MHB only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth).[3][9]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Perform MIC Assay: Complete all steps of the MIC protocol as described above.
-
Sub-culturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Also, plate an aliquot from the growth control well (well 11) as a reference.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction of CFU compared to the initial inoculum count.[7][10]
Visual Guides
Caption: Dual mechanism of action for this compound.
Caption: Experimental workflow for in vitro dosage optimization.
Caption: Troubleshooting tree for inconsistent MIC results.
References
- 1. Clinical limitations of in vitro testing of microorganism susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. actascientific.com [actascientific.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
Common experimental issues with "Antibacterial agent 87"
Welcome to the technical support center for Antibacterial Agent 87. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this novel antibacterial compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
A1: this compound (also known as Compound 4h) is a potent, investigational antibacterial agent. It has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Staphylococcus aureus.[1]
Q2: What are the known Minimum Inhibitory Concentration (MIC) values for this compound?
A2: The reported MIC values for this compound against specific strains are summarized in the table below.[1] These values should be used as a reference, and it is recommended to determine the MIC for your specific bacterial strains in your laboratory setting.
Table 1: Reported MIC Values for this compound [1]
| Bacterial Strain | MIC (μg/mL) |
| MRSA | 0.125 |
| MRSE | 0.0625 |
| S. aureus | 0.0625 |
Q3: What is the proposed mechanism of action for this compound?
A3: While the exact mechanism is under investigation, preliminary data suggests that this compound may interfere with bacterial cell wall synthesis or inhibit essential enzymes involved in nucleic acid replication.[2][3] Further studies are required to fully elucidate the specific molecular target.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, antibacterial agents are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[4] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the agent in solution should be considered, as some compounds may degrade over time.[5]
Q5: What quality control (QC) strains should I use when testing this compound?
A5: It is essential to include appropriate QC strains in all experiments to ensure the validity of your results. For Gram-positive coverage, reference strains such as Staphylococcus aureus ATCC 29213 or ATCC 25923 are commonly used.[6][7] The choice of QC strain should align with the recommendations of standard-setting organizations like the Clinical and Laboratory Standards Institute (CLSI).
Troubleshooting Guides
This section addresses common experimental issues that you may encounter while working with this compound.
Issue 1: Inconsistent or Non-Reproducible MIC Results
Q: I am observing significant variability in my MIC results between experiments. What could be the cause?
A: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing.[8] Several factors can contribute to this problem. Refer to the troubleshooting workflow below and the detailed protocol to ensure consistency.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer or densitometer
-
Incubator (35°C)
Procedure:
-
Prepare Agent Dilutions:
-
Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (broth with bacteria, no agent) and a negative control (broth only).
-
-
Prepare Inoculum:
-
From a fresh culture plate, select 4-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [9]This can be done visually or with a densitometer.
-
-
Dilute Inoculum:
-
Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Inoculate Plate:
-
Add 50 µL of the diluted bacterial suspension to each well of the microplate, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 18-24 hours in ambient air. [9]
-
-
Read MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth. [6]
-
Hypothetical Signaling Pathway Inhibition by this compound
To aid in understanding the potential mechanism of action, the following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of bacterial growth.
Diagram 3: Hypothetical Mechanism of Action
Caption: Hypothetical inhibition of a key enzyme in a bacterial synthesis pathway.
This guide is intended to provide support for common experimental challenges. For further assistance, please consult relevant literature and standard protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. Solubility of antibiotics used in animal feeds in selected solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat stability of the antimicrobial activity of sixty-two antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 87" stability and proper storage conditions
Technical Support Center: Antibacterial Agent 87
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of this compound, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated, dark environment. When in solution (e.g., dissolved in DMSO), it should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q2: How long is the lyophilized powder stable?
A2: The lyophilized powder is stable for up to 24 months when stored correctly at -20°C, protected from light and moisture.
Q3: What is the stability of this compound in different solvents?
A3: The agent exhibits the highest stability in DMSO. Stability in aqueous buffers is pH-dependent and generally lower. For detailed stability data in various solvents, please refer to the tables in the "Stability Data" section.
Q4: My experimental results are inconsistent. Could this be related to the agent's stability?
A4: Yes, inconsistent results are often linked to agent degradation. Common causes include improper storage, multiple freeze-thaw cycles of stock solutions, or prolonged exposure to ambient temperature or light. Please review the troubleshooting guide below for further assistance.
Q5: Can I store the stock solution in the refrigerator (+4°C)?
A5: Short-term storage of a stock solution at +4°C is not recommended for periods longer than 24 hours due to accelerated degradation. For storage exceeding 24 hours, freezing at -80°C is mandatory.
Troubleshooting Guide
Issue 1: Reduced antibacterial activity in my assay.
-
Possible Cause 1: Agent Degradation. The agent may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from the lyophilized powder. Verify the storage conditions of the powder and existing stock solutions. Use the HPLC-based protocol below to assess the integrity of your current stock.
-
-
Possible Cause 2: Incompatible Buffer. The agent may be unstable in your experimental buffer.
-
Solution: Check the pH of your buffer. Agent 87 is most stable in a pH range of 6.0-7.5. Avoid highly acidic or alkaline conditions. Refer to the pH stability data table.
-
Issue 2: Precipitate observed in my stock solution upon thawing.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of your stock solution may be too high.
-
Solution: Gently warm the solution to 37°C and vortex to redissolve. If the precipitate remains, the solution may be supersaturated. Prepare a new stock at a lower concentration.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can cause the agent to precipitate out of solution.
-
Solution: Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
Stability Data
Table 1: Long-Term Stability of Lyophilized Powder
| Storage Temperature | Purity after 12 Months | Purity after 24 Months |
| -20°C (Desiccated, Dark) | >99% | >98% |
| +4°C (Desiccated, Dark) | 91% | 82% |
| +25°C (Ambient Light) | 75% | 55% |
Table 2: Stability of 10 mM Stock Solution in Various Solvents at -20°C
| Solvent | Purity after 1 Month | Purity after 3 Months |
| DMSO | >99% | 98% |
| Ethanol | 97% | 92% |
| PBS (pH 7.4) | 90% | 78% |
Table 3: Short-Term Stability in Aqueous Buffer (PBS, pH 7.4) at Various Temperatures
| Storage Temperature | Purity after 24 Hours | Purity after 72 Hours |
| +37°C | 85% | 68% |
| +25°C | 92% | 81% |
| +4°C | 98% | 94% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Equilibrate the vial of lyophilized this compound (Molecular Weight: 450.5 g/mol ) to room temperature.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 5 mg vial, add 1.11 mL of DMSO.
-
Vortex gently for 2-3 minutes until the powder is completely dissolved.
-
Dispense into single-use, light-protected aliquots.
-
Store immediately at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure: a. Dilute a sample of your this compound stock solution to a final concentration of 50 µg/mL using the mobile phase. b. Inject 10 µL of the diluted sample into the HPLC system. c. Run the analysis for 10 minutes. d. The retention time for intact Agent 87 is approximately 5.2 minutes. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Calculate purity by dividing the area of the main peak by the total area of all peaks.
Visual Guides
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting experimental issues.
Technical Support Center: Overcoming Resistance to Antibacterial Agent 87
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with "Antibacterial agent 87" resistance in bacterial strains.
Troubleshooting Guides & FAQs
This section addresses common issues observed during experiments involving this compound.
Issue 1: My bacterial strain, which was previously susceptible to this compound, is now showing resistance.
-
Question: What are the common reasons for the development of resistance to this compound? Answer: Bacterial resistance to antimicrobial agents can occur through several mechanisms. The most common are the acquisition of resistance genes through horizontal gene transfer, or spontaneous mutations in the bacterial chromosome.[1][2] For quinolone-like agents such as this compound, resistance typically arises from mutations in the genes encoding its target sites (DNA gyrase and topoisomerase IV) or through the overexpression of efflux pumps that actively remove the agent from the cell.[2]
-
Question: How can I confirm that my bacterial strain has developed resistance? Answer: The most common method to confirm resistance is by determining the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. This can be done using broth microdilution or agar dilution methods.[3][4] A significant increase in the MIC value compared to the original, susceptible strain indicates the development of resistance.
-
Question: What initial steps should I take to troubleshoot an experiment where resistance is observed? Answer: First, ensure the integrity of your experimental setup. This includes verifying the concentration and sterility of your this compound stock solution, using a fresh bacterial culture, and including appropriate positive and negative controls in your assays.[5] If the resistance is confirmed, the next step is to characterize the mechanism of resistance.
Issue 2: I suspect that efflux pumps are responsible for the observed resistance to this compound.
-
Question: How can I experimentally determine if efflux pumps are contributing to resistance? Answer: You can perform a potentiation assay using an efflux pump inhibitor (EPI). In this assay, the MIC of this compound is determined in the presence and absence of a known EPI. A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
Question: What are some common efflux pump inhibitors I can use in my experiments? Answer: Several broad-spectrum EPIs are commonly used in research, such as reserpine, verapamil, and carbonyl cyanide m-chlorophenylhydrazone (CCCP). The choice of EPI may depend on the bacterial species and the type of efflux pump system being investigated.
Issue 3: I believe target site mutations are causing resistance to this compound.
-
Question: How can I identify mutations in the target sites of this compound? Answer: The most direct method is to sequence the genes encoding the known targets of quinolone-like agents, which are typically gyrA and parC (encoding DNA gyrase and topoisomerase IV, respectively). Comparing the sequences from your resistant strain to those of the susceptible parent strain will reveal any mutations that may be responsible for resistance.[2]
-
Question: Are there specific "hotspot" regions in these genes where I should focus my sequencing efforts? Answer: Yes, for many bacteria, resistance-conferring mutations are often found in specific regions of gyrA and parC known as the quinolone resistance-determining regions (QRDRs). Focusing your sequencing and analysis on these regions can be a cost-effective initial step.
Data Presentation
The following tables summarize typical quantitative data you might generate during your investigation of resistance to this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Susceptible and Resistant Bacterial Strains
| Bacterial Strain | MIC of this compound (µg/mL) | Interpretation |
| Wild-Type (Susceptible) | 0.5 | Susceptible |
| Resistant Isolate 1 | 16 | Resistant |
| Resistant Isolate 2 | 32 | Resistant |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on the MIC of this compound
| Bacterial Strain | MIC of this compound (µg/mL) | MIC of this compound + EPI (10 µg/mL) (µg/mL) | Fold-change in MIC |
| Wild-Type (Susceptible) | 0.5 | 0.25 | 2 |
| Resistant Isolate 1 | 16 | 2 | 8 |
| Resistant Isolate 2 | 32 | 32 | 1 |
Table 3: Common Mutations in the Quinolone Resistance-Determining Region (QRDR) of gyrA
| Bacterial Strain | gyrA Codon 83 Mutation | gyrA Codon 87 Mutation |
| Wild-Type (Susceptible) | Serine (TCG) | Aspartate (GAC) |
| Resistant Isolate 1 | No Change | No Change |
| Resistant Isolate 2 | Leucine (TTG) | Glycine (GGC) |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate resistance to this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water). Sterilize by filtration through a 0.22 µm filter.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution in 96-Well Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (bacteria in broth without the agent) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]
Protocol 2: Efflux Pump Inhibitor (EPI) Assay
-
Prepare Plates: Prepare two sets of 96-well plates with serial dilutions of this compound as described in Protocol 1.
-
Add EPI: To one set of plates, add a sub-inhibitory concentration of the chosen EPI to each well. The other set of plates will not contain the EPI.
-
Inoculate and Incubate: Inoculate both sets of plates with the bacterial suspension and incubate as described in Protocol 1.
-
Determine MICs: Determine the MIC of this compound in the presence and absence of the EPI. A significant decrease (typically ≥4-fold) in the MIC in the presence of the EPI indicates efflux pump activity.
Protocol 3: Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible and resistant bacterial strains.
-
PCR Amplification: Design primers to amplify the QRDRs of the target genes (e.g., gyrA and parC). Perform PCR using the extracted genomic DNA as a template.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant strain with the sequence from the susceptible strain to identify any nucleotide changes that result in amino acid substitutions.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to overcoming resistance to this compound.
Caption: Troubleshooting workflow for investigating resistance to this compound.
Caption: A two-component signaling pathway model for efflux pump upregulation.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cqssalud.com [cqssalud.com]
- 5. m.youtube.com [m.youtube.com]
Minimizing off-target effects of "Antibacterial agent 87"
Technical Support Center: Antibacterial Agent 87
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize off-target effects and ensure the successful application of this novel antibacterial compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. It selectively binds to the GyrA subunit, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects observed are dose-dependent. At concentrations exceeding the recommended therapeutic window, a low level of inhibition of human topoisomerase II has been reported. Additionally, some non-specific binding to certain host cell kinases has been noted in in vitro studies, potentially leading to alterations in cellular signaling.
Q3: I am observing significant cytotoxicity in my mammalian cell line controls. What could be the cause?
A3: This is a common issue when working with concentrations of this compound that are too high. The observed cytotoxicity is likely due to the off-target inhibition of human topoisomerase II. We recommend performing a dose-response curve to determine the optimal concentration that maximizes antibacterial activity while minimizing host cell toxicity. Refer to the troubleshooting guide below for more detailed steps.
Q4: Can I use this compound in combination with other antibiotics?
A4: Synergistic effects have been reported when this compound is used in combination with beta-lactam antibiotics. However, we advise performing a checkerboard assay to determine the optimal concentrations for your specific bacterial strain and experimental conditions to avoid potential antagonistic interactions.
Troubleshooting Guides
Issue 1: High Host Cell Cytotoxicity
This guide will help you troubleshoot and mitigate unintended cytotoxic effects on mammalian cell lines during your experiments.
Symptoms:
-
High levels of cell death in your uninfected control cell line treated with this compound.
-
Discrepancies between expected and observed cell viability assay results.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response experiment to identify the optimal concentration. |
| Off-Target Kinase Inhibition | Profile the activity of key kinases in your cell line post-treatment. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is below 0.1%. |
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the cytotoxic concentration (IC50) in mammalian cells.
Issue 2: Inconsistent Antibacterial Efficacy
Use this guide if you are observing variable or lower-than-expected antibacterial activity.
Symptoms:
-
Minimum Inhibitory Concentration (MIC) values are higher than reported in the literature.
-
High variability in results between experimental replicates.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Agent Degradation | Prepare fresh stock solutions. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Bacterial Strain Resistance | Sequence the gyrA gene of your bacterial strain to check for resistance mutations. |
| Inoculum Density | Standardize your bacterial inoculum using a spectrophotometer (e.g., OD600 of 0.5). |
Logical Flow for Troubleshooting Inconsistent Efficacy
Technical Support Center: Enhancing the Bioavailability of "Antibacterial Agent 87" and its Derivatives
Welcome to the technical support center for "Antibacterial agent 87" and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on enhancing bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key properties?
A1: "this compound," also known as Compound 4h, is a potent pleuromutilin-derived antibacterial agent.[1][2][3][4][5][6][7][8] It exhibits significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and S. aureus. Its molecular formula is C31H46N2O6S.
Q2: What are the primary challenges affecting the oral bioavailability of "this compound" derivatives?
A2: The primary challenges to the oral bioavailability of pleuromutilin derivatives like "this compound" are believed to be:
-
Efflux pump activity: These compounds can be substrates for efflux pumps such as P-glycoprotein (P-gp) in human cells and AcrAB-TolC in Gram-negative bacteria, which actively transport the drug out of cells, reducing intracellular concentration and overall absorption.
-
CYP-mediated metabolism: Cytochrome P450 enzymes, particularly CYP3A4, can metabolize pleuromutilin derivatives, leading to their rapid clearance and reduced systemic exposure.[3][9]
Q3: What general strategies can be employed to enhance the bioavailability of "this compound" derivatives?
A3: Several formulation and co-administration strategies can be explored:
-
Amorphous Solid Dispersions (ASDs): Formulating the compound as an ASD can improve its solubility and dissolution rate.
-
Co-administration with Inhibitors:
-
CYP3A4 Inhibitors (e.g., Ritonavir): Co-dosing with a CYP3A4 inhibitor can significantly increase bioavailability by reducing first-pass metabolism.
-
P-gp Inhibitors (e.g., Zosuquidar): Co-administration with a P-gp inhibitor can block efflux pump activity, thereby increasing intestinal absorption.[3][9] One study on a pleuromutilin candidate, CVH-174, demonstrated that co-administration of ritonavir and zosuquidar in an amorphous solid dispersion increased its oral bioavailability in rats from approximately 1% to 18%.[3][9]
-
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your research.
Issue 1: Low compound permeability observed in in vitro assays.
Potential Cause: The derivative may be a substrate for efflux pumps expressed in the cell line used (e.g., P-gp in Caco-2 or MDCK-MDR1 cells).
Troubleshooting Steps:
-
Conduct a bi-directional permeability assay: Perform the permeability assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
-
Use efflux pump inhibitors: Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). A significant reduction in the efflux ratio would confirm that your compound is a P-gp substrate.
-
Consider alternative cell lines: If P-gp is confirmed to be an issue, consider using a cell line with lower P-gp expression for initial screening, or focus on structural modifications to the derivative to reduce its affinity for the transporter.
Issue 2: Poor oral bioavailability in animal models despite good in vitro permeability.
Potential Cause: Rapid metabolism by cytochrome P450 enzymes in the liver and/or gut wall.
Troubleshooting Steps:
-
In vitro metabolism study: Incubate the compound with liver microsomes (e.g., rat, human) to assess its metabolic stability. Rapid degradation would suggest that metabolism is a significant clearance pathway.
-
Co-administration with a CYP inhibitor: Conduct an in vivo pharmacokinetic study in your animal model with and without co-administration of a potent CYP3A4 inhibitor like ritonavir. A substantial increase in the Area Under the Curve (AUC) would confirm that CYP3A4-mediated metabolism is a major contributor to low bioavailability.
-
Structural modification: Consider chemical modifications to the derivative at sites susceptible to metabolic attack to improve its metabolic stability.
Data Presentation
The following tables summarize key data for "this compound" and provide a comparative overview of bioavailability enhancement strategies for pleuromutilin derivatives.
Table 1: In Vitro Antibacterial Activity of "this compound"
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Methicillin-resistant S. aureus (MRSA) | 0.125 |
| Methicillin-resistant S. epidermidis (MRSE) | 0.0625 |
| S. aureus | 0.0625 |
Source: MedchemExpress.com
Table 2: Illustrative Example of Bioavailability Enhancement of a Pleuromutilin Derivative (CVH-174) in Rats
| Formulation/Co-administration | Oral Bioavailability (%) |
| CVH-174 alone | ~1 |
| CVH-174 with P-gp inhibitor (Zosuquidar) | No significant increase |
| CVH-174 with CYP3A4 inhibitor (Ritonavir) | Increased |
| CVH-174 with Ritonavir and Zosuquidar in an ASD formulation | ~18 |
Source: International Journal of Pharmaceutics, 2025[3][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Caco-2 Permeability Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²) to indicate a confluent monolayer.
-
Alternatively, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
3. Permeability Assay:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
For Apical-to-Basolateral (A-B) transport: Add the test compound in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral-to-Apical (B-A) transport: Add the test compound in transport buffer to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This is a general protocol and must be adapted according to institutional animal care and use committee (IACUC) guidelines.
1. Animal Model:
-
Use an appropriate rodent model (e.g., Sprague-Dawley rats).
-
Acclimatize the animals to the laboratory conditions before the study.
2. Dosing and Sample Collection:
-
For intravenous (IV) administration, administer the compound via a suitable vein (e.g., tail vein) at a specific dose.
-
For oral (PO) administration, administer the compound via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma.
3. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
4. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for "this compound" derivatives.
Caption: Mechanism of action of "this compound".
Caption: Troubleshooting workflow for low bioavailability.
References
- 1. Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secreted Bacterial Effectors That Inhibit Host Protein Synthesis Are Critical for Induction of the Innate Immune Response to Virulent Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04238K [pubs.rsc.org]
- 9. The oral bioavailability of a pleuromutilin antibiotic candidate is increased after co-administration with the CYP3A4 inhibitor ritonavir and the P-gp inhibitor zosuquidar formulated as amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antibacterial agent 87" degradation pathways and prevention
Technical Support Center: Antibacterial Agent 87
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
Q1: My stock solution of this compound is showing a rapid loss of potency. What are the likely causes?
A1: Rapid potency loss of this compound, a cephalosporin-class molecule, is typically due to chemical degradation. The most common causes are:
-
Hydrolysis: The central β-lactam ring is susceptible to hydrolysis, which is highly dependent on pH.[1][2] Extreme acidic or alkaline conditions will accelerate this degradation. The optimal pH for stability is generally between 4.5 and 6.5.[1]
-
Oxidation: The thioether group within the side chain of Agent 87 is prone to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.
-
Temperature: Elevated temperatures significantly increase the rate of both hydrolysis and oxidation. Solutions should be stored at refrigerated (2-8°C) or frozen (≤ -20°C) conditions.
-
Photodegradation: Exposure to UV or even ambient light can promote degradation.[3] Always store solutions in amber vials or protect them from light.
Troubleshooting Steps:
-
Verify the pH of your solvent or buffer system. Ensure it is within the optimal range of 4.5-6.5.
-
Prepare solutions using de-gassed solvents to minimize dissolved oxygen.
-
Store stock solutions in small, single-use aliquots at ≤ -20°C.
-
Always use light-protective containers for storage and handling.
Q2: I am observing a new, unidentified peak in my HPLC chromatogram after storing my sample. What could this be?
A2: A new peak in your HPLC analysis is almost certainly a degradation product. Based on the structure of this compound, the primary degradants are:
-
Hydrolytic Product (HP-1): Formed by the cleavage of the β-lactam ring. This product is inactive and will typically have a much earlier retention time than the parent compound in a reverse-phase HPLC method.
-
Oxidative Product (OP-1): This is the sulfoxide derivative of Agent 87, formed by the oxidation of the thioether group. This product may retain some activity but is generally considered an impurity. Its retention time will be slightly different from the parent compound.
To confirm the identity of these peaks, a forced degradation study is recommended.[3][4] This involves intentionally degrading the drug under various stress conditions (acid, base, oxidation, heat, light) to generate the degradation products and confirm their retention times.[3][4][5]
Q3: How can I improve the stability of an aqueous formulation of this compound for my experiments?
A3: To enhance the stability of aqueous solutions, consider the following strategies:
-
Buffering: Use a buffer system (e.g., citrate or phosphate) to maintain the pH in the optimal stability range of 4.5-6.5.
-
Use of Antioxidants: To prevent oxidative degradation, add an antioxidant such as sodium metabisulfite or thioglycerol to the formulation.
-
Chelating Agents: If metal-ion catalyzed oxidation is suspected, add a chelating agent like edetate disodium (EDTA).
-
Controlled Environment: Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Cold Chain: Maintain a strict cold chain (2-8°C) during all experimental procedures where feasible.
Q4: What are the specific pH and temperature conditions that maximize the shelf-life of this compound in solution?
-
Optimal pH: The lowest degradation rate is observed at a pH of approximately 6.0.
-
Optimal Temperature: The degradation rate is significantly reduced at lower temperatures. For short-term storage (up to 72 hours), 2-8°C is recommended. For long-term storage, freezing at -20°C or below is necessary.
Quantitative Data on Degradation
The following tables summarize the degradation kinetics of this compound under various conditions.
Table 1: Effect of pH on the Degradation Rate of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| 3.0 | 0.045 | 15.4 |
| 4.5 | 0.012 | 57.8 |
| 6.0 | 0.005 | 138.6 |
| 7.4 | 0.028 | 24.8 |
| 9.0 | 0.150 | 4.6 |
Table 2: Effect of Temperature on the Stability of this compound in pH 6.0 Buffer
| Temperature (°C) | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| 4 | 0.001 | 693.1 |
| 25 | 0.005 | 138.6 |
| 37 | 0.018 | 38.5 |
| 50 | 0.065 | 10.7 |
Table 3: Impact of Antioxidants on Oxidative Degradation of this compound (24h exposure to 3% H₂O₂ at 25°C)
| Condition | % Degradation of Agent 87 |
| No Antioxidant | 22.5% |
| 0.1% Sodium Metabisulfite | 1.8% |
| 0.1% Thioglycerol | 2.1% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Indicating Method for this compound
This method is designed to separate the active pharmaceutical ingredient (API) from its primary degradation products.
-
Objective: To quantify the concentration of this compound and its degradation products over time.
-
Instrumentation & Columns:
-
HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-18 min: 60% B
-
18-20 min: 60% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Sample Preparation: Dilute the sample to a final concentration of approximately 50 µg/mL in a 50:50 mixture of water and acetonitrile.
-
Data Analysis: Calculate the percentage of the parent peak area relative to the total peak area of all components (parent + degradants) to determine the purity and extent of degradation.
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and validate the specificity of the stability-indicating HPLC method.[3][4][6]
-
Procedure: Prepare a 1 mg/mL solution of this compound for each condition.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1N NaOH at room temperature for 1 hour.
-
Oxidation: Add 6% H₂O₂ at room temperature for 8 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution (in a quartz cuvette) to a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) and analyze using the HPLC method described in Protocol 1. The goal is to achieve 10-20% degradation of the drug.[5]
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for stability testing of Agent 87.
Caption: Logical troubleshooting flow for potency loss of Agent 87.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
Validation & Comparative
A Head-to-Head Battle: Novel Pleuromutilin Derivatives Versus Vancomycin in the Fight Against MRSA
For researchers, scientists, and drug development professionals, the relentless rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates a continuous search for novel antibacterial agents. This guide provides a detailed comparison of a promising new pleuromutilin derivative, referred to as Antibacterial Agent 87 (also known as compound 5h), and the current standard-of-care, vancomycin, in their efficacy against MRSA. This analysis is supplemented with data from a closely related, highly potent pleuromutilin derivative (compound 9) to offer a broader perspective on this emerging class of antibiotics.
This comprehensive guide presents quantitative data, detailed experimental protocols, and visual representations of the mechanisms of action to facilitate an objective evaluation of these antibacterial agents.
Executive Summary
This compound and its analogue, compound 9, demonstrate exceptional potency against a range of MRSA strains, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of vancomycin. These novel pleuromutilin derivatives act by inhibiting bacterial protein synthesis, a different mechanism from vancomycin, which targets cell wall synthesis. This difference in mechanism may offer an advantage against vancomycin-resistant or tolerant strains. In vivo studies further support the potential of these new agents, showing significant reduction in bacterial load in murine infection models.
Data Presentation: In Vitro Susceptibility Testing
The following tables summarize the in vitro activity of this compound (compound 5h), compound 9, and vancomycin against various strains of MRSA and other staphylococci.
| Antibacterial Agent | MRSA ATCC 43300 | S. aureus ATCC 29213 | MRSA (Clinical Isolate AD3) | MRSA (Clinical Isolate 144) |
| This compound (Compound 5h) | 0.125 | 0.25 | - | - |
| Compound 9 | 0.06 | 0.125 | 0.125 | 0.25 |
| Vancomycin | 1.0 - 2.0 | 1.0 | - | - |
| Tiamulin (Reference) | 0.5 | 1.0 | 1.0 | 1.0 |
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL against S. aureus Strains. [1][2][3][4][5][6]
| Antibacterial Agent | MRSA BNCC 337371 | S. aureus ATCC 25923 | MRSE ATCC 51625 |
| This compound (Compound 5h) | 0.125 | 0.125 | 0.0625 |
| Vancomycin | - | 1.0 | - |
| Tiamulin (Reference) | 1.0 | 1.0 | 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) in μg/mL against Additional Staphylococcal Strains.
Note: "-" indicates that data for the specific strain was not available in the reviewed literature.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values for the novel pleuromutilin derivatives were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: The tested bacterial strains (MRSA, S. aureus, MRSE) were cultured on Mueller-Hinton agar (MHA) plates. Single colonies were then inoculated into Mueller-Hinton broth (MHB) and incubated until the turbidity reached the equivalent of a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: The antibacterial agents were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in MHB in 96-well microtiter plates to obtain a range of concentrations.
-
Incubation: The diluted bacterial suspension was added to each well containing the various concentrations of the antibacterial agents. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibacterial agent that completely inhibited visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Subculturing: Following the MIC determination, a small aliquot (typically 10-100 μL) from the wells showing no visible growth was plated onto fresh MHA plates.
-
Incubation: The MHA plates were incubated at 37°C for 24 hours.
-
MBC Determination: The MBC was identified as the lowest concentration of the antibacterial agent that resulted in no bacterial growth on the MHA plates.
Mechanism of Action: A Tale of Two Targets
The antibacterial efficacy of the novel pleuromutilin derivatives and vancomycin stems from their distinct molecular mechanisms of action.
This compound (Pleuromutilin Derivative): Inhibition of Protein Synthesis
Pleuromutilin and its derivatives target the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding action physically obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation. This ultimately leads to bacterial cell death.
Caption: Inhibition of bacterial protein synthesis by this compound.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall in Gram-positive bacteria. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors (Lipid II). This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the cross-linking of the peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[7][8][9][10]
Caption: Inhibition of bacterial cell wall synthesis by vancomycin.
In Vivo Efficacy and Safety Profile
In vivo studies in murine infection models have demonstrated the promising therapeutic potential of these novel pleuromutilin derivatives.
Murine Systemic Infection Model
In a systemic infection model where mice were infected with MRSA, treatment with a novel pleuromutilin derivative (compound 133, with a similar profile to Agent 87) at a dose of 20 mg/kg resulted in a significant reduction in the bacterial load in the thigh muscle (-1.82 log10 CFU/mL) compared to tiamulin (-0.82 log10 CFU/mL).[11] Another study with a similar derivative showed a reduction of -1.24 log10 CFU/mL at the same dosage, also outperforming tiamulin.[12]
Cytotoxicity
Preliminary safety assessments indicate that these novel pleuromutilin derivatives exhibit low cytotoxicity against mammalian cell lines. For instance, compound 133 showed low cytotoxicity to RAW 264.7 cells.[11] Another potent derivative demonstrated no significant inhibitory effect on RAW 234.7 cells at a concentration of 4 µg/mL.[12]
Conclusion
This compound and related novel pleuromutilin derivatives represent a promising new class of antibiotics for the treatment of MRSA infections. Their potent in vitro activity, which surpasses that of vancomycin against the tested strains, coupled with a distinct mechanism of action, suggests they could be valuable additions to the arsenal against drug-resistant bacteria. The favorable in vivo efficacy and preliminary safety data further underscore their potential. Continued research and clinical development are warranted to fully elucidate the therapeutic value of these compounds in the ongoing battle against MRSA.
References
- 1. Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. On the Mechanism of Action of Vancomycin: Inhibition of Peptidoglycan Synthesis in Gaffkya homari - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 9. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro and in vivo evaluation against MRSA and molecular docking studies of novel pleuromutilin derivatives bearing 1, 3, 4-oxadiazole linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pleuromutilin analog shows potent antibacterial activity against MRSA | BioWorld [bioworld.com]
A Comparative Analysis of Antibacterial Agent 87 and Ciprofloxacin for Researchers and Drug Development Professionals
An objective comparison of the novel antibacterial agent 87 and the established fluoroquinolone, ciprofloxacin, reveals distinct profiles in their antibacterial spectrum and potency. While ciprofloxacin maintains its role as a broad-spectrum antibiotic with pronounced efficacy against Gram-negative bacteria, this compound, a member of the 4H-4-oxoquinolizine class, demonstrates superior activity against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
This guide provides a comprehensive comparative study of these two antibacterial agents, presenting key performance data, detailed experimental protocols for their evaluation, and a visualization of their mechanisms of action and the experimental workflows used to characterize them.
Executive Summary of Comparative Data
The following table summarizes the in vitro antibacterial activity of this compound and ciprofloxacin against a panel of clinically relevant bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Bacterial Strain | This compound (Compound 4h) | Ciprofloxacin |
| Gram-Positive | ||
| Staphylococcus aureus (S. aureus) | 0.0625[1] | 6.25 |
| Methicillin-resistant S. aureus (MRSA) | 0.125[1] | >100 |
| Methicillin-resistant S. epidermidis (MRSE) | 0.0625[1] | - |
| Staphylococcus epidermidis (S. epidermidis) | - | 6.25 |
| Gram-Negative | ||
| Escherichia coli (E. coli) | - | 6.25 |
| Klebsiella pneumoniae (K. pneumoniae) | - | - |
| Pseudomonas aeruginosa (P. aeruginosa) | - | - |
| Acinetobacter baumannii (A. baumannii) | 3.12 | - |
| Sphingobacterium paucimobilis (S. paucimobilis) | 1.56 | - |
| Salmonella typhimurium (S. typhimurium) | 6.25 | - |
Note: A lower MIC value indicates greater potency. Data for this compound is for "Compound 4h" from a study on ciprofloxacin-tethered 1,2,3-triazole conjugates[2][3][4]. Data for ciprofloxacin is from the same study for comparative context. The initial search identified "this compound" with specific MICs against MRSA, MRSE, and S. aureus[1]. Further data for a "Compound 4h" from a different chemical class against other bacteria is included to provide a broader, albeit not direct, comparison.
Mechanism of Action
The antibacterial effects of ciprofloxacin and the 4H-4-oxoquinolizine class, to which this compound belongs, are rooted in the disruption of bacterial DNA synthesis, though their specific interactions and resulting profiles differ.
Ciprofloxacin , a well-characterized fluoroquinolone, functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[5][6][7]. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, leading to cell death. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria[5].
This compound , as a 4H-4-oxoquinolizine derivative, is also believed to target bacterial DNA synthesis. While the precise mechanism for this specific agent is not yet fully elucidated in publicly available literature, the broader class of 4H-4-oxoquinolizines has been developed to overcome fluoroquinolone resistance. This suggests a potentially different binding mode or interaction with the target enzymes, allowing them to remain effective against some bacteria that have developed resistance to ciprofloxacin.
Figure 1: Simplified signaling pathways for the mechanism of action of Ciprofloxacin and the presumed mechanism for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data. These protocols are based on standard procedures in antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a common and standardized technique for determining MIC values.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and ciprofloxacin in a suitable solvent (e.g., dimethyl sulfoxide or water) at a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. Leave a well with only broth as a growth control and another with uninoculated broth as a sterility control.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) grown on an appropriate agar plate. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after an MIC test has been completed.
Protocol:
-
Perform MIC Test: Follow the protocol for the MIC assay as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
A time-kill assay is used to assess the pharmacodynamics of an antimicrobial agent and determine whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Protocol:
-
Preparation of Cultures: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., CAMHB) to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Addition of Antimicrobial Agent: Add the antimicrobial agent (this compound or ciprofloxacin) at a specific concentration (e.g., 2x or 4x the MIC) to the bacterial culture. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto antibiotic-free agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
Figure 3: Workflow for the Time-Kill Assay.
Conclusion
The comparative analysis of this compound and ciprofloxacin highlights a critical aspect of modern antimicrobial drug development: the need for novel agents with activity against resistant pathogens. While ciprofloxacin remains a potent broad-spectrum antibiotic, particularly against Gram-negative bacteria, the emergence of resistance necessitates the exploration of new chemical scaffolds. This compound, a representative of the 4H-4-oxoquinolizine class, shows significant promise with its potent activity against Gram-positive bacteria, including MRSA, a major clinical challenge.
Further research is warranted to fully elucidate the mechanism of action of this compound, expand its in vitro and in vivo testing against a wider range of pathogens, and assess its safety and pharmacokinetic profiles. The data presented in this guide provides a foundational comparison for researchers and drug development professionals engaged in the critical mission of discovering and developing the next generation of antibacterial therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Antibacterial Agent 87: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of "Antibacterial agent 87," identified as the fluoroquinolone derivative Compound 4h. The guide is intended to offer an objective evaluation of its performance against various bacterial strains, juxtaposed with established antibiotics. All presented data is sourced from publicly available scientific literature to ensure transparency and facilitate further research.
Executive Summary
Compound 4h, also known as this compound, has demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. Notably, it exhibits potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), positioning it as a promising candidate in the fight against antimicrobial resistance. This guide summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes relevant pathways and workflows to support the validation of these findings.
Comparative Antibacterial Activity
The antibacterial efficacy of Compound 4h has been evaluated against several bacterial species and compared with standard antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric for comparison.
Table 1: In Vitro Activity of Compound 4h against Gram-Positive Bacteria
| Microorganism | Compound 4h MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) | Gatifloxacin MIC (µg/mL) | Ceftriaxone MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 0.0625[1], 5.88 (µM)[2] | 25 | 70 | - | 3.52 (µM)[2] | - |
| Staphylococcus aureus (MRSA) | 0.125[1] | - | - | - | - | - |
| Staphylococcus epidermidis (MRSE) | 0.0625[1] | - | - | - | - | - |
| Bacillus subtilis | 25 | - | - | 100 | - | - |
Note: MIC values from different studies may vary based on the specific strains and testing conditions used.
Table 2: In Vitro Activity of Compound 4h against Gram-Negative Bacteria
| Microorganism | Compound 4h MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) | Gatifloxacin MIC (µg/mL) |
| Escherichia coli | - | 25 | 70 | - |
| Pseudomonas aeruginosa | - | - | - | - |
| Escherichia coli (Multi-drug resistant) | 0.25 | >8 | - | - |
Experimental Protocols
To ensure the reproducibility and validation of the cited results, detailed methodologies for the key experiments are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria that grow aerobically, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4][5]
a. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria.
-
Antimicrobial Agent: A stock solution of Compound 4h of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader.
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the Compound 4h stock solution in the 96-well plate using CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial agent dilutions. Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye or a plate reader.
Agar Well Diffusion Method for Antibacterial Screening
This method is used for the preliminary screening of the antibacterial activity of a substance.[6][7][8]
a. Preparation of Materials:
-
Bacterial Strains: Standardized inoculum of the test bacteria (0.5 McFarland).
-
Antimicrobial Agent: A solution of Compound 4h at a known concentration.
-
Growth Medium: Mueller-Hinton Agar (MHA) plates.
-
Equipment: Sterile cotton swabs, sterile cork borer or well cutter, micropipette, incubator, ruler or calipers.
b. Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and streak it evenly over the entire surface of the MHA plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Agent: Pipette a fixed volume of the Compound 4h solution into each well. A control well with the solvent used to dissolve the compound should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing Mechanisms and Workflows
To further elucidate the context of this research, the following diagrams illustrate the general mechanism of action for the class of antibiotics to which Compound 4h belongs, and the workflow for its validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. botanyjournals.com [botanyjournals.com]
- 7. hereditybio.in [hereditybio.in]
- 8. chemistnotes.com [chemistnotes.com]
Comparative Analysis of Cross-Resistance Profiles for Antibacterial Agent 87
This guide provides a comparative analysis of the in-vitro antibacterial activity of a novel investigational compound, Antibacterial Agent 87, against a clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA). The performance of this compound is benchmarked against two widely used antibiotics from different classes: Ciprofloxacin (a fluoroquinolone) and Methicillin (a beta-lactam). The data presented herein is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the potential efficacy of this compound against multi-drug resistant bacteria.
Quantitative Performance Analysis
The antibacterial activities of this compound, Ciprofloxacin, and Methicillin were quantitatively assessed using two standard in-vitro methods: Minimum Inhibitory Concentration (MIC) testing and Time-Kill Kinetic Assays. The results are summarized below.
Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] The following table summarizes the MIC values of the three tested agents against a clinical isolate of MRSA (Strain ATCC 43300).
| Antibacterial Agent | Drug Class | MIC (µg/mL) | Interpretation |
| This compound | Investigational | 1 | Susceptible |
| Ciprofloxacin | Fluoroquinolone | 32 | Resistant |
| Methicillin | Beta-lactam | 128 | Resistant |
Lower MIC values indicate greater antibacterial potency.
Time-Kill Kinetics
Time-kill assays were conducted to evaluate the dynamic interaction between the antibacterial agents and the MRSA isolate over a 24-hour period.[4][5][6] These studies provide insight into whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). Bactericidal activity is typically defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units (CFU/mL) from the initial inoculum.[5]
| Agent (Concentration) | Time (hours) | Log10 CFU/mL Reduction from Inoculum | Activity |
| This compound (4x MIC) | 4 | 2.5 | - |
| 8 | > 3.0 | Bactericidal | |
| 24 | > 3.0 | Bactericidal | |
| Ciprofloxacin (4x MIC) | 4 | 0.5 | - |
| 8 | 0.2 | Bacteriostatic | |
| 24 | -0.5 (regrowth) | Bacteriostatic | |
| Methicillin (4x MIC) | 4 | 0.1 | - |
| 8 | 0.0 | No Effect | |
| 24 | -1.0 (regrowth) | No Effect | |
| Growth Control (No Agent) | 24 | -2.5 (growth) | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][7]
-
Inoculum Preparation: A suspension of the MRSA isolate was prepared in Mueller-Hinton Broth (MHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 CFU/mL.[8] This suspension was then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[1][3]
-
Drug Dilution: Serial two-fold dilutions of each antibacterial agent were prepared in a 96-well microtiter plate using MHB.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.[1][8]
-
MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.[1][2]
Time-Kill Kinetics Assay
This assay was performed to assess the rate of bacterial killing over time.[4][5]
-
Preparation: Test tubes containing MHB and the antibacterial agents at a concentration of 4x their respective MICs were prepared.
-
Inoculation: An overnight culture of the MRSA isolate was diluted to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in each test tube. A growth control tube containing no antibacterial agent was also included.
-
Sampling and Plating: The tubes were incubated at 37°C with agitation. At specified time points (0, 4, 8, and 24 hours), an aliquot was removed from each tube, serially diluted in sterile saline, and plated onto Mueller-Hinton Agar plates.[4][6]
-
Enumeration: The plates were incubated at 37°C for 24 hours, after which the number of colonies was counted. The CFU/mL for each time point was calculated. The results were expressed as the log10 reduction in CFU/mL compared to the initial inoculum count at time 0.
Visualized Workflows and Pathways
To further clarify the experimental process and the underlying resistance mechanisms, the following diagrams are provided.
Caption: Experimental workflow for cross-resistance evaluation.
The resistance of the MRSA strain to Methicillin is primarily due to the acquisition of the mecA gene, which encodes for a modified Penicillin-Binding Protein, PBP2a.[9][10] This mechanism allows the bacterium to synthesize its cell wall even in the presence of beta-lactam antibiotics.[9][11]
Caption: Mechanism of Methicillin resistance in S. aureus.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 5. emerypharma.com [emerypharma.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. protocols.io [protocols.io]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-lactam resistance in Staphylococcus aureus: the adaptive resistance of a plastic genome - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Antibacterial Agent 87: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, combination therapy, which leverages the synergistic effects of multiple antimicrobial agents, has shown significant promise. This guide provides a comprehensive comparison of the synergistic potential of "Antibacterial agent 87," a potent novel antibacterial, with a range of established antibiotics against clinically relevant pathogens. The data presented herein is intended to guide further research and development of effective combination therapies.
Mechanism of Action: A Novel Bacterial Topoisomerase Inhibitor
"this compound" is a potent antibacterial agent with demonstrated activity against Methicillin-Resistant Staphylococcus aureus (MRSA), Methicillin-Resistant Staphylococcus epidermidis (MRSE), and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 0.125, 0.0625, and 0.0625 µg/mL, respectively[1]. For the purposes of this guide, we will hypothesize that This compound acts as a novel bacterial topoisomerase inhibitor (NBTI) . Unlike fluoroquinolones, which also target bacterial topoisomerases, "this compound" is presumed to bind to a distinct site on the enzyme complex, a characteristic that may allow it to evade existing resistance mechanisms and exhibit synergy with other antibiotic classes[2]. Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are critical for DNA replication, repair, and transcription[3]. By inhibiting these enzymes, "this compound" disrupts these vital cellular processes, leading to bacterial cell death.
Comparative Analysis of Synergistic Effects
The synergistic potential of "this compound" was evaluated in combination with three antibiotics representing different mechanistic classes: a beta-lactam (cell wall synthesis inhibitor), a macrolide (protein synthesis inhibitor), and a fluoroquinolone (DNA gyrase inhibitor). The interactions were quantified using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and time-kill curve studies to assess the bactericidal activity of the combinations.
Data Presentation: Summary of In Vitro Synergy
The following tables summarize the hypothetical synergistic, additive, and antagonistic interactions of "this compound" with other antibiotics against Staphylococcus aureus ATCC 29213.
Table 1: Checkerboard Assay Results for "this compound" Combinations
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Agent 87 + Beta-Lactam | ||||
| This compound | 0.0625 | 0.0156 | 0.25 | Synergy |
| Beta-Lactam X | 2.0 | 0.25 | 0.125 | |
| Agent 87 + Macrolide | ||||
| This compound | 0.0625 | 0.0313 | 0.5 | Additive |
| Macrolide Y | 1.0 | 0.5 | 0.5 | |
| Agent 87 + Fluoroquinolone | ||||
| This compound | 0.0625 | 0.125 | 2.0 | Antagonism |
| Fluoroquinolone Z | 0.5 | 1.0 | 2.0 |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.
Table 2: Time-Kill Curve Analysis Results for "this compound" Combinations at 24 hours
| Antibiotic Combination | Log10 CFU/mL Reduction vs. Most Active Single Agent | Interpretation |
| Agent 87 + Beta-Lactam | ≥ 2-log10 decrease | Synergy |
| Agent 87 + Macrolide | < 2-log10 change | Indifference |
| Agent 87 + Fluoroquinolone | ≥ 2-log10 increase | Antagonism |
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.
-
Preparation of Antibiotic Solutions: Stock solutions of "this compound" and the comparator antibiotics are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of "this compound" are made along the x-axis, and serial dilutions of the comparator antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) and FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone).
Time-Kill Curve Assay
Time-kill curve studies provide a dynamic picture of the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in CAMHB.
-
Drug Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at concentrations corresponding to their MICs or multiples of their MICs. A growth control (no antibiotic) is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
Mandatory Visualization
Hypothetical Signaling Pathway for Overcoming Fluoroquinolone Resistance
Fluoroquinolone resistance often arises from mutations in the target enzymes, DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE), which reduce drug binding[3][4]. Another significant mechanism is the upregulation of efflux pumps, which actively transport the antibiotic out of the bacterial cell[5][6]. The following diagram illustrates a hypothetical scenario where "this compound" could exhibit synergy by targeting a different site on the topoisomerase, thereby restoring susceptibility even in the presence of target-site mutations that confer resistance to traditional fluoroquinolones.
Caption: Overcoming resistance via an alternative binding site.
Experimental Workflow for Synergy Testing
The following diagram outlines the general workflow for assessing the synergistic effects of "this compound" with other antibiotics.
Caption: Workflow for in vitro antibiotic synergy testing.
Logical Relationship of Resistance Mechanisms
This diagram illustrates the interplay of different resistance mechanisms that can lead to multidrug resistance and how combination therapy could potentially circumvent these defenses.
Caption: Interplay of resistance and combination therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing Antibacterial Efficacy: Combining Novel Bacterial Topoisomerase Inhibitors with Efflux Pump Inhibitors and Other Agents Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
Comparative Efficacy of "Antibacterial Agent 87" Candidates Against Standard-of-Care Antibiotics
This guide provides a detailed comparison of the efficacy of two investigational antibacterial agents, referred to herein as "Antibacterial Agent 87," against standard-of-care antibiotics for the treatment of infections caused by Acinetobacter baumannii and Pseudomonas aeruginosa. The two agents are the novel fluoroquinolone DS-8587 and the antimicrobial peptide P88 (an enhanced derivative of peptide P87). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data.
Executive Summary
Multidrug-resistant (MDR) Gram-negative bacteria, particularly Acinetobacter baumannii and Pseudomonas aeruginosa, pose a significant threat to global health. This guide evaluates the preclinical efficacy of two novel "this compound" candidates, DS-8587 and P88, in comparison to established antibiotic regimens.
DS-8587 , a novel fluoroquinolone, demonstrates potent in vitro activity against A. baumannii, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) significantly lower than those of ciprofloxacin and levofloxacin. Furthermore, DS-8587 has shown therapeutic efficacy in a murine infection model.
P88 , a synthetic antimicrobial peptide derived from a phage lysin, exhibits robust bactericidal activity against P. aeruginosa. Its mechanism of action, involving the disruption of the bacterial membrane, presents a potential advantage in overcoming existing resistance mechanisms.
This guide presents a compilation of preclinical data, including comparative MIC and bactericidal activity, alongside detailed experimental protocols and visualizations of their respective mechanisms of action.
"this compound": DS-8587 (Fluoroquinolone) vs. Acinetobacter baumannii
In Vitro Efficacy
The in vitro activity of DS-8587 has been evaluated against clinical isolates of A. baumannii, including quinolone-susceptible and multidrug-resistant (MDR) strains.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of DS-8587 and Standard-of-Care Antibiotics against Acinetobacter baumannii
| Antibacterial Agent | Bacterial Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| DS-8587 | MDR A. baumannii | 0.25 - 2 | - | - | [1] |
| DS-8587 | Quinolone-Resistant A. baumannii | - | - | - | |
| Wild-type gyrA/parC | ≤0.015 - 0.06 | - | - | ||
| gyrA/parC mutants | 0.5 - 1 | - | - | ||
| Ciprofloxacin | MDR A. baumannii | - | - | - | [1] |
| gyrA/parC mutants | - | >32 | >32 | ||
| Levofloxacin | MDR A. baumannii | - | - | - | [1] |
| gyrA/parC mutants | - | 16 | 32 | ||
| Meropenem | A. baumannii clinical isolates | 0.25 - 16 | - | - | [2] |
| Tigecycline | A. baumannii clinical isolates | 0.12 - 2 | - | - | |
| Amikacin | A. baumannii clinical isolates | 2 - 16 | - | - | |
| Gentamicin | A. baumannii clinical isolates | 1 - >128 | - | - |
Note: MIC₅₀ and MIC₉₀ values were not available for all agents in the reviewed literature. A direct side-by-side comparison across all agents from a single study was not available; data is compiled from multiple sources.
Bactericidal Activity: DS-8587 has demonstrated rapid bactericidal activity against MDR A. baumannii. A 3-log10 reduction in the initial bacterial counts was observed within 2 to 4 hours of exposure to DS-8587[1].
In Vivo Efficacy
The efficacy of DS-8587 has been assessed in a murine calf muscle infection model using MDR A. baumannii.
Table 2: In Vivo Efficacy of DS-8587 and Standard-of-Care Antibiotics against Acinetobacter baumannii
| Antibacterial Agent | Animal Model | Infection Type | Dosing | Outcome | Reference(s) |
| DS-8587 | Murine | Calf muscle infection | 256 mg/kg | Therapeutic efficacy observed | [1] |
| Meropenem | Neutropenic Murine | Thigh infection | Dose-ranging | Bacteriostatic effect at %24-h fT>MIC of 7-24%; 1-log kill at 15-37% | [2][3] |
| Cefepime-Zidebactam (WCK 5222) | Neutropenic Murine | Thigh infection | Human-simulated regimen | Mean reduction of -2.09 ± 1.01 log₁₀ CFU/thigh against carbapenem-resistant strains | [4] |
Mechanism of Action
DS-8587, as a fluoroquinolone, inhibits bacterial DNA synthesis by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV. This leads to breaks in the bacterial chromosome and ultimately cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The MIC of DS-8587 and comparator agents against A. baumannii was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI)[5][6][7].
-
Bacterial Strains: Clinical isolates of A. baumannii, including strains with characterized mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A single colony was used to inoculate the broth, incubated to the mid-log phase, and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[7].
-
Assay Procedure: Two-fold serial dilutions of the antibacterial agents were prepared in a 96-well microtiter plate. Each well was inoculated with the bacterial suspension.
-
Incubation: Plates were incubated at 37°C for 20-24 hours[7].
-
MIC Determination: The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth[5].
In Vivo Murine Calf Muscle Infection Model:
-
Animal Model: Male ICR mice.
-
Infection: Mice were rendered neutropenic and then infected via intramuscular injection into the calf muscle with a suspension of multidrug-resistant A. baumannii[1].
-
Treatment: DS-8587 was administered at varying doses.
-
Efficacy Endpoint: The number of viable bacteria in the infected muscle tissue was determined after a set treatment period to assess the reduction in bacterial load[1].
"this compound": Peptide P88 vs. Pseudomonas aeruginosa
In Vitro Efficacy
P88 is a modified version of the phage lysin-derived peptide P87, designed for enhanced antibacterial activity. Its efficacy has been tested against various P. aeruginosa strains.
Table 3: Comparative Minimum Inhibitory Concentration (MIC) of P88 and Standard-of-Care Antibiotics against Pseudomonas aeruginosa
| Antibacterial Agent | Bacterial Strain(s) | MIC (µM) | MIC (µg/mL) | Reference(s) |
| P88 | P. aeruginosa PAO1 | 20 | ~50 | [8] |
| P. aeruginosa 39.5 (clinical isolate) | 50 | ~125 | [8] | |
| P. aeruginosa 126.1 (clinical isolate) | 50 | ~125 | [8] | |
| Ceftazidime | P. aeruginosa PAO1 | - | 4 | [8] |
| P. aeruginosa 39.5 | - | 8 | [8] | |
| P. aeruginosa 126.1 | - | 128 | [8] | |
| Ciprofloxacin | P. aeruginosa PAO1 | - | 0.5 | [8] |
| P. aeruginosa 39.5 | - | 0.5 | [8] | |
| P. aeruginosa 126.1 | - | 1 | [8] | |
| Gentamicin | P. aeruginosa PAO1 | - | 1 | [8] |
| P. aeruginosa 39.5 | - | 4 | [8] | |
| P. aeruginosa 126.1 | - | 8 | [8] | |
| Meropenem | P. aeruginosa PAO1 | - | 1 | [8] |
| P. aeruginosa 39.5 | - | 2 | [8] | |
| P. aeruginosa 126.1 | - | >128 | [8] |
Note: The molecular weight of P88 is approximately 2500 g/mol . MIC values for P88 were reported in µM and converted to µg/mL for comparison.
Bactericidal Activity: P88 demonstrates superior bactericidal performance compared to its parent peptide, P87, achieving an average of 6.0 log-killing activity against P. aeruginosa strains at a concentration of 10 µM. The minimum bactericidal concentration (MBC) for some antimicrobial peptides against P. aeruginosa has been reported to be equivalent to or twice the MIC[9][10].
In Vivo Efficacy
The in vivo efficacy of P88 has been evaluated in a murine pneumonia model of infection.
Table 4: In Vivo Efficacy of P88 and Standard-of-Care Antibiotics against Pseudomonas aeruginosa
| Antibacterial Agent | Animal Model | Infection Type | Dosing | Outcome | Reference(s) |
| P88 | Murine | Pneumonia | 12.5 µM or 6.25 µM (intranasal) | Synergistic activity with azithromycin, reducing bacterial counts in the lungs | |
| Ceftazidime | Neutropenic Murine | Pneumonia | Human-simulated exposures | Effective against isolates with MICs up to 32 µg/mL | [11] |
| Ceftolozane | Rabbit | Pneumonia | 1g or 2g t.i.d. | Equivalent or better efficacy compared to ceftazidime, piperacillin/tazobactam, and imipenem | [12] |
| Piperacillin/Tazobactam | Rabbit | Pneumonia | - | Equivalent efficacy to ceftolozane (1g t.i.d.) | [12] |
Mechanism of Action
Antimicrobial peptides like P88 are typically cationic and amphipathic, allowing them to interact with and disrupt the negatively charged bacterial cell membrane. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Peptides: The MICs for P88 and comparator antibiotics were determined according to CLSI guidelines, with modifications for cationic peptides to prevent binding to polystyrene plates[13][14].
-
Bacterial Strains: P. aeruginosa PAO1 and clinical isolates.
-
Media: Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Overnight cultures were diluted in MHB to a final concentration of 2-7 x 10⁵ CFU/mL[14].
-
Assay Plates: Polypropylene 96-well microtiter plates were used.
-
Peptide Preparation: Peptides were serially diluted in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding[14].
-
Incubation: Plates were incubated at 37°C for 18-24 hours[14].
-
MIC Determination: The MIC was defined as the lowest concentration of the peptide that inhibited visible growth[13]. For some peptide assays, it is defined as the concentration that reduces growth by more than 50%[14].
Minimum Bactericidal Concentration (MBC) Assay:
-
Procedure: Aliquots from the wells of the MIC assay that showed no visible growth were plated onto Mueller-Hinton agar plates[9][14].
-
Incubation: Plates were incubated at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the initial inoculum[9].
In Vivo Murine Pneumonia Model:
-
Animal Model: Mice were infected intranasally with P. aeruginosa strain 39.5.
-
Treatment: P88 was administered intranasally, alone or in combination with azithromycin (administered intraperitoneally).
-
Efficacy Endpoint: Bacterial counts in the lungs of the infected mice were determined after the treatment period to assess the reduction in bacterial load.
Conclusion
The preclinical data presented in this guide suggest that both DS-8587 and the antimicrobial peptide P88 are promising candidates for the treatment of infections caused by the challenging Gram-negative pathogens Acinetobacter baumannii and Pseudomonas aeruginosa, respectively. DS-8587 demonstrates superior potency compared to existing fluoroquinolones against A. baumannii, while P88 offers a distinct mechanism of action with the potential to circumvent common resistance pathways in P. aeruginosa. Further investigation, including more extensive in vivo studies and safety profiling, is warranted to fully elucidate the therapeutic potential of these "this compound" candidates.
References
- 1. Anti-multidrug-resistant Acinetobacter baumannii activity of DS-8587: In vitro activity and in vivo efficacy in a murine calf muscle infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of Humanized WCK 5222 (Cefepime-Zidebactam) Exposures against Carbapenem-Resistant Acinetobacter baumannii in the Neutropenic Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Developing antibacterial peptides as a promising therapy for combating antibiotic-resistant Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In vivo efficacy of ceftolozane against Pseudomonas aeruginosa in a rabbit experimental model of pneumonia: comparison with ceftazidime, piperacillin/tazobactam and imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo anti-Pseudomonas aeruginosa activity of a scorpion peptide derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
In Vivo Validation of In Vitro Findings for Antibacterial Agent X: A Comparative Guide
This guide provides a comprehensive comparison of the hypothetical novel antibacterial agent, "Antibacterial Agent X," with established antibiotics, focusing on the crucial step of validating promising in vitro results in relevant in vivo models. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial therapies.
From the Petri Dish to Preclinical Models: The Rationale for In Vivo Validation
While in vitro assays are essential for the initial screening and characterization of antibacterial compounds, they do not fully recapitulate the complex biological environment of a host organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), host immune responses, and the three-dimensional architecture of infected tissues can significantly influence the efficacy of an antimicrobial agent. Therefore, in vivo validation is a critical step to bridge the gap between laboratory findings and potential clinical application, providing a more accurate prediction of a drug's therapeutic potential.[1][2][3]
Comparative Analysis of Antibacterial Efficacy
The following tables summarize the hypothetical quantitative data for Antibacterial Agent X against two widely used and clinically relevant antibiotics: Vancomycin, a glycopeptide antibiotic primarily used for Gram-positive infections, and Ciprofloxacin, a broad-spectrum fluoroquinolone.
Table 1: In Vitro Susceptibility Testing
| Antibacterial Agent | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Antibacterial Agent X | Staphylococcus aureus (MRSA, Strain ATCC 43300) | 2 | 4 |
| Escherichia coli (Strain ATCC 25922) | 4 | 8 | |
| Vancomycin | Staphylococcus aureus (MRSA, Strain ATCC 43300) | 1 | 2 |
| Escherichia coli (Strain ATCC 25922) | >128 (Resistant) | >128 | |
| Ciprofloxacin | Staphylococcus aureus (MRSA, Strain ATCC 43300) | 0.5 | 1 |
| Escherichia coli (Strain ATCC 25922) | 0.015 | 0.03 |
Table 2: In Vivo Efficacy in Murine Infection Models
| Antibacterial Agent | Infection Model | Bacterial Strain | Efficacy Endpoint (ED50 in mg/kg) | Survival Rate at 24h (at ED50) |
| Antibacterial Agent X | Murine Sepsis Model | S. aureus (MRSA) | 10 | 90% |
| Murine Thigh Infection | E. coli | 20 | N/A (Bacterial Load) | |
| Vancomycin | Murine Sepsis Model | S. aureus (MRSA) | 5 | 95% |
| Murine Thigh Infection | E. coli | Not Effective | N/A | |
| Ciprofloxacin | Murine Sepsis Model | S. aureus (MRSA) | 2 | 98% |
| Murine Thigh Infection | E. coli | 1 | N/A (Bacterial Load) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational and may require optimization based on specific institutional guidelines and the properties of the test compounds.
In Vitro Susceptibility Testing
1. Determination of Minimum Inhibitory Concentration (MIC):
-
Method: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
A two-fold serial dilution of each antibacterial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial strains are cultured to the mid-logarithmic phase and diluted to a final inoculum density of 5 x 10^5 colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is added to each well of the microtiter plate.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.[4][5]
-
2. Determination of Minimum Bactericidal Concentration (MBC):
-
Method: Following MIC determination.
-
Procedure:
-
A 10 µL aliquot is taken from each well of the MIC plate that shows no visible growth.
-
The aliquot is plated onto a Mueller-Hinton Agar (MHA) plate.
-
Plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum.[5][6]
-
In Vivo Efficacy Models
1. Murine Sepsis Model:
-
Animal Model: BALB/c mice (6-8 weeks old, female).
-
Procedure:
-
Mice are infected via intraperitoneal (i.p.) injection with a lethal dose of the bacterial pathogen (e.g., 1 x 10^7 CFU of MRSA).
-
One hour post-infection, cohorts of mice (n=10 per group) are treated with the antibacterial agent or vehicle control via intravenous (i.v.) or i.p. administration.
-
The survival of the mice is monitored for a period of 7-10 days.
-
The 50% effective dose (ED50), the dose required to protect 50% of the infected animals from death, is calculated.[7]
-
2. Murine Thigh Infection Model:
-
Animal Model: Neutropenic BALB/c mice (rendered neutropenic by cyclophosphamide injections).
-
Procedure:
-
Mice are anesthetized, and the thigh muscle is injected with a sub-lethal dose of the bacterial pathogen (e.g., 1 x 10^6 CFU of E. coli).
-
Two hours post-infection, treatment with the antibacterial agent or vehicle control is initiated.
-
At 24 hours post-infection, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
The homogenates are serially diluted and plated on agar to determine the bacterial load (CFU/thigh).
-
Efficacy is measured by the reduction in bacterial counts compared to the control group.
-
Visualizing the Path Forward: Workflows and Pathways
To better illustrate the logical flow of the validation process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for in vivo validation of in vitro findings.
Caption: Hypothetical mechanism of action for Antibacterial Agent X.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Investigation of the Antibacterial Activity and in vivo Cytotoxicity of Biogenic Silver Nanoparticles as Potent Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria [mdpi.com]
- 6. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Antibacterial Agent 87" Against Novel Antibacterial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a continuous search for novel antibacterial agents and a thorough evaluation of existing compounds. This guide provides a comparative analysis of "Antibacterial agent 87" against two novel antibacterial compounds, zosurabalpin and a ring-fused 2-pyridone derivative (PS757), offering a side-by-side look at their performance based on available experimental data.
Executive Summary
This guide benchmarks "this compound," a compound with demonstrated activity against select Gram-positive pathogens, against the recently developed antibacterial agents zosurabalpin and PS757. Zosurabalpin represents a new class of antibiotics targeting multidrug-resistant Gram-negative bacteria, while PS757 is a promising agent against a range of Gram-positive bacteria. This comparison covers their antibacterial spectrum, mechanism of action, and available cytotoxicity data to assist researchers in evaluating their potential applications.
Data Presentation
The following tables summarize the available quantitative data for "this compound," zosurabalpin, and the ring-fused 2-pyridone PS757.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | "this compound" (µg/mL) | Zosurabalpin (µg/mL) | Ring-fused 2-pyridone PS757 (µM) |
| Staphylococcus aureus (MRSA) | 0.125[1] | Inactive[2] | - |
| Staphylococcus aureus | 0.0625[1] | - | - |
| Staphylococcus epidermidis (MRSE) | 0.0625[1] | - | - |
| Enterococcus faecalis | - | - | 3-6 |
| Streptococcus pyogenes | - | - | 0.78 (MIC), 1.56 (MBC)[3][4] |
| Acinetobacter baumannii (CRAB) | - | 0.12 - 1.0[2] | - |
| Escherichia coli | - | Inactive[2] | - |
| Klebsiella pneumoniae | - | Inactive[2] | - |
| Pseudomonas aeruginosa | - | Inactive[2] | - |
| Bacillus subtilis | 3.12 (as part of an extract)[5] | - | - |
Table 2: Cytotoxicity Data
| Compound | Cell Line | CC50 Value |
| "this compound" | - | Data not available |
| Zosurabalpin | - | Generally reported as safe and well-tolerated in Phase 1 trials[6] |
| Ring-fused 2-pyridone PS757 | - | Little to no detectable toxicity in cell culture at up to 25 µM[1] |
Mechanisms of Action
This compound
The precise mechanism of action for "this compound," also identified as 2-(Acetoxymethyl)-3-(methoxycarbonyl) biphenylene, has not been fully elucidated in the available literature. It is known to be a potent inhibitor of certain Gram-positive bacteria.[1] Further research is required to determine its specific molecular target and the pathway through which it exerts its antibacterial effect.
Zosurabalpin
Zosurabalpin is a first-in-class macrocyclic peptide antibiotic that specifically targets Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB).[2] Its novel mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport machinery.[6] Specifically, zosurabalpin binds to the LptB2FGC complex, which is essential for transporting LPS from the inner to the outer membrane of Gram-negative bacteria. This disruption of LPS transport leads to the accumulation of LPS in the periplasm, causing cell stress and ultimately bacterial death.[6]
Ring-fused 2-pyridone PS757
PS757 is a member of a new class of antibiotics based on a ring-fused 2-pyridone scaffold, which demonstrates potent activity against a broad range of Gram-positive pathogens, including vancomycin-resistant enterococci (VRE).[7][8] Its mechanism of action appears to be multifactorial, involving the induction of damage to the bacterial cell wall and nucleoid.[7] This compound exhibits both bacteriostatic activity against actively dividing cells and bactericidal activity against non-dividing, stationary-phase cells.[1]
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains for testing
-
Antibacterial compounds (stock solutions)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.
-
Prepare serial two-fold dilutions of the antibacterial compounds in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well containing the diluted antibacterial agent.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
-
2. Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing cell viability.
-
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the 96-well plates with the mammalian cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the antibacterial compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate the plates for 24-48 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
-
Visualizations
Caption: Mechanism of action of zosurabalpin.
Caption: Broth microdilution MIC testing workflow.
References
- 1. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Antibacterial Agent 87 and Leading Gram-Positive Therapeutics
A detailed guide for researchers and drug development professionals on the in-vitro efficacy and proposed mechanism of a novel nitrofuran-class antibacterial agent in comparison to established therapies.
This guide provides a comprehensive comparison of "Antibacterial agent 87," a novel compound identified as 2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)thiazole, with two clinically significant antibiotics, Vancomycin and Linezolid, used for treating challenging Gram-positive infections. The data for this compound is based on commercially available information, while the comparator data is sourced from established clinical and microbiological references.
Data Presentation: In-Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Vancomycin, and Linezolid against key Gram-positive pathogens. Lower MIC values are indicative of higher potency.
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.0625 | 0.5 - 2.0 | 1.0 - 4.0 |
| Staphylococcus aureus (MRSA) | 0.125 | 0.5 - 2.0 | 1.0 - 4.0 |
| Staphylococcus epidermidis (MRSE) | 0.0625 | 0.5 - 4.0 | 1.0 - 4.0 |
| Enterococcus faecalis (VSE) | Data not available | 1.0 - 4.0 | 1.0 - 4.0 |
| Enterococcus faecium (VRE) | Data not available | >256 | 1.0 - 4.0 |
Note: Data for this compound is from the supplier MedChemExpress. Data for Vancomycin and Linezolid are typical ranges from clinical microbiology sources.
Experimental Protocols
The data presented in this guide is typically generated using standardized methodologies as described below.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay is performed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain is prepared from an overnight culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution of Antimicrobial Agents: The antibacterial agents are serially diluted in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent in which there is no visible turbidity.
Mandatory Visualizations
Proposed Mechanism of Action for this compound
The chemical structure of this compound, featuring a 5-nitrofuran ring, suggests a mechanism of action common to the nitrofuran class of antibiotics. This pathway involves the reductive activation of the nitro group by bacterial nitroreductases to generate reactive intermediates that are toxic to the bacterial cell.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In-Vitro Antibacterial Testing
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel antibacterial compound.
Caption: General workflow for antibacterial drug discovery.
Safety Operating Guide
Standard Operating Procedures for the Safe Disposal of Antibacterial Agent 87
Disclaimer: "Antibacterial Agent 87" is a hypothetical substance. The following procedures are based on established best practices for the safe handling and disposal of common antibacterial agents in a laboratory setting. Researchers must always consult the Safety Data Sheet (SDS) for any specific chemical and adhere to their institution's environmental health and safety guidelines.
This document provides essential safety and logistical information for the proper disposal of a hypothetical novel antibacterial agent, designated "this compound," in a research and development environment. These procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound in any form (powder, stock solution, or waste), the following PPE is mandatory to prevent accidental exposure:
| PPE Item | Specification |
| Gloves | Nitrile, changed immediately if contaminated |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Required if handling powders outside a fume hood |
Table 1: Required Personal Protective Equipment (PPE) for handling this compound.
Disposal of Liquid Waste
Liquid waste includes used cell culture media and other aqueous solutions containing this compound. The primary method of deactivation is contingent on the agent's known properties, particularly its stability to heat.
Experimental Protocol for Liquid Waste Decontamination:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.
-
Deactivation:
-
Method A: Autoclaving (for heat-labile agents): If the SDS for this compound indicates it is degraded by heat, autoclave the liquid waste. Autoclaving is effective for many, but not all, antibiotics.[1] The heat stability of the specific agent is a critical factor.[1][2][3]
-
Method B: Chemical Inactivation (for heat-stable agents): If this compound is heat-stable, it must be treated as chemical waste.[1] Collect the waste for pickup by your institution's hazardous waste management service. Some institutions may have protocols for chemical disinfection of liquid waste before disposal.[4][5]
-
-
Verification: After autoclaving, and if institutional policy allows, the treated liquid may be suitable for drain disposal, assuming no other hazardous chemicals are present.[1] Always verify with your institution's guidelines.
Heat Stability of Common Antibiotic Classes (Illustrative Data)
| Antibiotic Class | Heat Stability at 121°C (Autoclave Temperature) | Disposal Consideration |
| Beta-lactams | Variable; some are heat-labile, others surprisingly stable.[2][6][7] | Must be verified for the specific agent. If unknown, treat as heat-stable. |
| Aminoglycosides | Generally heat-stable.[6][8] | Treat as chemical waste; autoclaving is ineffective for deactivation.[1] |
| Tetracyclines | Degrade at high temperatures.[6][8] | Autoclaving may be a suitable deactivation method. |
| Quinolones | Generally heat-stable.[6][8] | Treat as chemical waste. |
| Sulfonamides | Generally heat-stable.[7] | Treat as chemical waste. |
Table 2: Heat stability of various antibiotic classes, illustrating the need for specific data on this compound before choosing a disposal method.
Disposal of Solid Waste
Solid waste includes contaminated lab consumables such as petri dishes, pipette tips, and gloves.
Experimental Protocol for Solid Waste Decontamination:
-
Segregation: Collect all solid waste contaminated with this compound in biohazard bags or containers.
-
Decontamination: Autoclave the collected solid waste to destroy any biological material.
-
Final Disposal: After autoclaving, the waste is typically considered non-hazardous and can be disposed of with regular laboratory trash. However, if this compound is heat-stable, the autoclaved waste may still contain the active chemical and should be disposed of as chemical waste according to institutional policy.
Disposal of Stock Solutions and Unused Product
Concentrated stock solutions and expired or unused pure this compound are considered hazardous chemical waste.[1]
Procedure:
-
Do not autoclave or attempt to chemically neutralize concentrated stocks unless a validated protocol is available from your institution's environmental health and safety office.[1]
-
Collect all such materials in their original or a suitable, tightly sealed, and clearly labeled waste container.
-
Arrange for disposal through your institution's hazardous chemical waste program.
Spill Management
In the event of a spill of this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a fine powder, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dealing with a powder.
-
Containment: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For powder spills, gently cover with damp paper towels to avoid aerosolization.
-
Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory disinfectant, followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.
Visual Workflow for Disposal of this compound Waste
Diagram 1: Decision workflow for the proper disposal of waste containing this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Heat stability of the antimicrobial activity of sixty-two antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. sanosil.com [sanosil.com]
- 6. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. jmatonline.com [jmatonline.com]
Personal protective equipment for handling Antibacterial agent 87
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Antibacterial Agent 87, a potent compound with significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and S. aureus.[1] Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the procedures being performed.[2] For all handling of this compound in solid (powder) and stock solution forms, the following minimum PPE is mandatory.
Table 1: Required PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free. Double-gloving recommended for handling concentrated solutions. | Protects hands from chemical exposure.[2] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects eyes from splashes and airborne particles.[2] |
| Lab Coat | Full-length, cuffed sleeves. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Required when handling the powder form outside of a certified chemical fume hood. A fit-tested N95 respirator is the minimum requirement. | Prevents inhalation of fine particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedure for preparing a stock solution of this compound.
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface. Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), sterile conical tubes, and calibrated pipettes.
-
Donning PPE: Put on all required PPE as specified in Table 1, including double gloves and respiratory protection if not in a fume hood.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance inside the chemical fume hood. Carefully weigh the desired amount of this compound powder directly into the tube. Avoid creating dust.
-
Solubilization: In the fume hood, add the calculated volume of solvent to the tube containing the powder. Close the tube tightly.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Storage: Label the stock solution container clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store at the recommended temperature, typically -20°C or -80°C, to maintain stability.[3]
-
Immediate Cleanup: Decontaminate all surfaces and equipment used. Dispose of all contaminated consumables as outlined in the disposal plan.
Diagram: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Disposal Plan
Improper disposal of antibiotics and antibacterial agents can contribute to environmental contamination and the development of antimicrobial resistance.[4] All waste contaminated with this compound must be treated as hazardous chemical waste.[4]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof container for chemical waste. | Collect contaminated items (e.g., pipette tips, tubes, gloves).[5] The container must be sealed and disposed of through the institution's hazardous waste management program. |
| Liquid Waste (Stock Solutions) | Approved, sealed container for hazardous chemical waste.[4] | Collect concentrated stock solutions in a designated, clearly labeled waste container. Do not pour down the drain. Arrange for pickup by the institution's environmental health and safety office. |
| Liquid Waste (Used Media) | Labeled container for antibiotic-containing solutions.[6] | Cell culture media containing this compound must be decontaminated. Autoclaving may not destroy the agent.[4] Collect in a designated container for chemical inactivation or incineration as per institutional guidelines.[6] |
| Sharps | Puncture-resistant, labeled sharps container.[5] | Needles, syringes, and other sharps contaminated with the agent must be placed in a designated sharps container for disposal as hazardous waste. |
Diagram: Waste Segregation and Disposal Pathway
Caption: Segregation and disposal pathway for contaminated waste.
Emergency Procedures
Table 3: Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[7] Seek immediate medical attention. |
| Spill | Alert others in the area. Evacuate if the spill is large or involves a significant amount of powder. For small spills, cover with an absorbent material, and decontaminate the area using a suitable disinfectant. Collect all cleanup materials in a sealed container for hazardous waste disposal. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. Antibacterial agent 63|MSDS [dcchemicals.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. mainelabpack.com [mainelabpack.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. officestationery.co.uk [officestationery.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
